Glutamic acid diethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERPVHLYIHBEFW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1118-89-4 (hydrochloride) | |
| Record name | Glutamic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167772 | |
| Record name | Glutamic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16450-41-2, 55895-85-7 | |
| Record name | Glutamic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QM1L3N85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of L-Glutamic Acid Diethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the known physical and chemical properties of L-Glutamic acid diethyl ester hydrochloride. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications. This document includes quantitative data, detailed experimental protocols for property determination, and workflow diagrams for key procedures.
Chemical Identity and Molecular Structure
L-Glutamic acid diethyl ester hydrochloride is the diethyl ester derivative of L-glutamic acid, presented as a hydrochloride salt. This modification enhances its solubility in polar solvents and makes it a versatile intermediate in peptide synthesis and pharmaceutical development.[1][2]
-
IUPAC Name: Diethyl (2S)-2-aminopentanedioate hydrochloride[2][3]
-
Synonyms: H-Glu(OEt)-OEt·HCl, L-Glu(OEt)-OEt·HCl[1]
Quantitative Physical and Chemical Properties
The physical properties of L-Glutamic acid diethyl ester hydrochloride have been well-characterized. The data is summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₄·HCl or C₉H₁₈ClNO₄ | [1][2][3][4][6] |
| Molecular Weight | 239.70 g/mol | [1][2][4][5] |
| Appearance | White to off-white powder or crystal | [1][6][7] |
| Melting Point | 102-110 °C | [1][2][6][7][8][9] |
| Solubility | Soluble in water. A 5% solution in water is clear and colorless.[1][2][6][7] | |
| Optical Rotation | [α]D²⁰ = +22.5 ± 2º (c=5% in Water)[1]; [α]¹⁸/D +22° (c=1 in H₂O)[9] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of L-Glutamic acid diethyl ester hydrochloride.
NMR data provides detailed information about the carbon-hydrogen framework of the molecule.
| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Source |
| ¹H NMR | D₂O, 400 MHz | δ 4.20 (q, 4H, –OCH₂CH₃), 3.40 (m, 1H, α-CH), 2.40–2.10 (m, 4H, –CH₂–), 1.30 (t, 6H, –OCH₂CH₃) | [2] |
| ¹³C NMR | D₂O, 100 MHz | δ 173.5 (C=O, ester), 172.8 (C=O, ester), 60.1 (–OCH₂), 53.2 (α-C), 30.4–28.1 (–CH₂–), 14.0 (–CH₃) | [2] |
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~3300 | N–H stretching of the protonated amine | [2] |
| ~2500–3000 | Ammonium chloride stretch | [2] |
| ~1740 | C=O stretching of the ester carbonyl groups | [2] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of chemical compounds like L-Glutamic acid diethyl ester hydrochloride.
A general workflow is essential for systematically characterizing a chemical substance.
Caption: General workflow for physical property characterization.
The capillary method is a standard technique for determining the melting point of a crystalline solid.[10][11]
Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point, typically as a range from the onset of melting to complete liquefaction.[10][12]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (optional, for grinding)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[10]
-
Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end gently on a hard surface to compact the sample at the bottom.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block or bath of the melting point apparatus. Position the thermometer correctly to ensure accurate temperature reading of the sample environment.[12][13]
-
Heating: Heat the sample rapidly at first to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[11][12]
-
Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the entire sample has turned into a clear liquid.[12][13]
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[12]
Caption: Workflow for melting point determination via the capillary method.
Principle: Solubility is quantified by determining the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[14]
Apparatus:
-
Analytical balance
-
Volumetric flasks or graduated cylinders
-
Beakers or test tubes
-
Stirring mechanism (magnetic stirrer or shaker bath)
-
Temperature control system (water bath)
-
Filtration apparatus
Procedure (Gravimetric Method):
-
Solvent Measurement: Accurately measure a known volume or mass of the desired solvent (e.g., deionized water) into a beaker or flask.[15]
-
Temperature Control: Place the vessel in a temperature-controlled bath and allow it to equilibrate to the target temperature.
-
Solute Addition: Add a pre-weighed amount of the solute (L-Glutamic acid diethyl ester hydrochloride) to the solvent in small increments, stirring continuously. Continue adding solute until a small amount of undissolved solid persists, indicating saturation.
-
Equilibration: Allow the mixture to stir for an extended period (e.g., several hours) to ensure equilibrium is reached.
-
Separation: Carefully filter the saturated solution to remove the excess, undissolved solid.
-
Quantification: Take a known volume or mass of the clear filtrate and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Calculation: Weigh the remaining solid residue. The solubility is then calculated and expressed in units such as g/100 mL or mol/L.[15]
Caption: Workflow for determining solubility via the gravimetric method.
While density for solid L-Glutamic acid diethyl ester hydrochloride is not commonly reported, the density of its solutions can be determined.
Principle: Density is the mass of a substance per unit volume (ρ = m/V). It is determined by accurately measuring the mass of a precisely known volume of the liquid.[16]
Apparatus:
-
Analytical balance
-
Volumetric flask or pycnometer (for high accuracy)
-
Graduated cylinder (for lower accuracy)
-
Thermometer
Procedure:
-
Weigh Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer and record its mass (m1).[17]
-
Fill with Liquid: Fill the container to the calibration mark with the liquid or solution under investigation. Ensure there are no air bubbles.
-
Equilibrate Temperature: Allow the liquid to reach thermal equilibrium with the surroundings and record the temperature, as density is temperature-dependent.
-
Weigh Filled Container: Weigh the container with the liquid and record the total mass (m2).[17]
-
Calculate Mass of Liquid: The mass of the liquid is m = m2 - m1.
-
Determine Volume: The volume (V) is known from the calibrated container.
-
Calculate Density: Calculate the density using the formula ρ = m/V.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-Glu(OEt)-OEt.HCl | 1118-89-4 | Benchchem [benchchem.com]
- 3. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. L-Glutamic Acid Diethyl Ester Hydrochloride – Prominent Advanced Synthesis [prominentsyn.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 8. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]
- 9. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]
- 10. westlab.com [westlab.com]
- 11. mt.com [mt.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. pennwest.edu [pennwest.edu]
- 14. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. google.com [google.com]
Glutamic Acid Diethyl Ester (GDEE): A Technical Analysis of its Enigmatic Role as a Glutamate Receptor Modulator
For Immediate Release
WHITE PAPER
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamic acid diethyl ester (GDEE) is a compound historically referenced as a glutamate (B1630785) antagonist. However, a comprehensive review of the available scientific literature reveals a more complex and, at times, contradictory pharmacological profile. This technical guide synthesizes the existing data on GDEE's mechanism of action, highlighting its nuanced interactions with ionotropic glutamate receptors. Contrary to its common classification as a simple non-selective AMPA/kainate antagonist, key electrophysiological evidence suggests GDEE lacks direct antagonistic effects at AMPA, kainate, and NMDA receptors and instead potentiates responses at quisqualate-sensitive sites. This document provides a detailed examination of these findings, presents generalized experimental protocols for characterizing such a compound, and uses logical diagrams to illustrate the proposed mechanisms and workflows.
Introduction: The Evolving Understanding of GDEE
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, mediating its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors[1][2]. Ionotropic receptors, which are ligand-gated ion channels, are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors[1][3]. Antagonists of these receptors are critical tools for neuroscience research and hold therapeutic potential for a range of neurological disorders[2][4].
This compound (GDEE) has been frequently cited as a non-selective antagonist of non-NMDA receptors (i.e., AMPA and kainate receptors). It has been employed in studies to suppress neuronal excitation mediated by excitatory amino acids[5]. However, pivotal in vitro studies challenge this classification, indicating a more intricate mechanism of action.
Mechanism of Action: Re-evaluating the Evidence
The primary evidence for GDEE's mechanism of action at the receptor level comes from electrophysiological studies on isolated nerve tissues. A key study conducted on slices of rat cingulate cortex using the grease-gap recording technique provided results that diverge from the simple antagonist label.
Interaction with Ionotropic Glutamate Receptors
In this crucial study, the application of GDEE hydrochloride at high concentrations (10 mM) yielded the following results:
-
No Effect on AMPA, Kainate, and NMDA Receptors: GDEE did not antagonize the depolarizing responses induced by the specific agonists AMPA, kainate, or NMDA. This finding directly contradicts the notion that GDEE is a general competitive antagonist at these sites.
-
Potentiation of Quisqualate Receptors: Strikingly, GDEE was found to potentiate the depolarizing responses to quisqualate. Quisqualate is an agonist that activates AMPA receptors and certain metabotropic glutamate receptors. In the context of early research, "quisqualate receptors" were considered a distinct class, which is now largely understood to be dominated by AMPA receptors[6]. The potentiation suggests an allosteric or modulatory role rather than direct competitive antagonism.
This potentiation of quisqualate responses, coupled with the lack of effect against AMPA and kainate, presents a pharmacological puzzle. It suggests GDEE may act at a distinct modulatory site on the AMPA receptor complex that was preferentially activated by quisqualate under the specific experimental conditions, or that its effects are more prominent on specific AMPA receptor subunit compositions that are sensitive to quisqualate.
Competitive vs. Non-Competitive Antagonism
The available data does not support a classic competitive antagonist mechanism for GDEE at the glutamate binding site of AMPA, kainate, or NMDA receptors. Competitive antagonists bind to the same site as the endogenous agonist (glutamate) and their inhibition can be overcome by increasing agonist concentration[7][8]. The potentiation of quisqualate responses is inconsistent with this mechanism and points towards a non-competitive or allosteric modulatory action.
Quantitative Data Summary
A thorough review of the published literature reveals a notable absence of quantitative binding affinity (Ki) or functional inhibition (IC50) data for GDEE at glutamate receptor subtypes. The primary characterization remains qualitative and based on electrophysiological responses at high concentrations.
| Compound | Receptor Subtype | Agonist | Observed Effect | Concentration | Source |
| GDEE HCl | AMPA | AMPA | No effect on depolarization | 10 mM | |
| GDEE HCl | Kainate | Kainate | No effect on depolarization | 10 mM | |
| GDEE HCl | NMDA | NMDA | No effect on depolarization | 10 mM | |
| GDEE HCl | Quisqualate-Sensitive | Quisqualate | Potentiation of depolarization | 10 mM |
Signaling Pathways and Logical Diagrams
To visualize the proposed mechanism of GDEE in contrast to a standard competitive antagonist, the following diagrams are provided.
References
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of glutamate receptor antagonists in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Glutamate receptors and synaptic plasticity: The impact of Evans and Watkins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glutamate story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of competitive and non-competitive N-methyl-D-aspartate antagonists on glucose use in the limbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Glutamic Acid Diethyl Ester: A Technical Guide to its Stereochemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-glutamic acid diethyl ester (GDEE) is a synthetic derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid. As a lipophilic analog, GDEE has been utilized as a pharmacological tool to investigate the roles of glutamate (B1630785) receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the stereochemistry of L-glutamic acid diethyl ester, its biological activity at glutamate receptor subtypes, and the current understanding of its impact on downstream signaling pathways. This document synthesizes available data on its receptor interactions, details relevant experimental protocols, and presents visual representations of associated signaling cascades to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction
L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The ionotropic receptors, which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. Metabotropic receptors are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling.
L-glutamic acid diethyl ester (GDEE) is a diester derivative of L-glutamic acid, where both carboxylic acid groups are esterified with ethanol (B145695). This modification increases its lipophilicity, theoretically allowing for better penetration of the blood-brain barrier compared to its parent compound. GDEE has been historically studied as a glutamate antagonist, although its precise pharmacological profile is complex and appears to be concentration-dependent. This guide will delve into the specifics of its stereochemical nature and its interactions with the glutamatergic system.
Stereochemistry of Glutamic Acid Diethyl Ester
The stereochemistry of this compound is pivotal to its biological activity. The parent molecule, glutamic acid, possesses a chiral center at the alpha-carbon (Cα), leading to the existence of two enantiomers: L-glutamic acid and D-glutamic acid. Consequently, GDEE also exists as two enantiomers: L-glutamic acid diethyl ester and D-glutamic acid diethyl ester.
The "L" configuration corresponds to the (S) configuration in the Cahn-Ingold-Prelog priority system. The vast majority of endogenous glutamic acid in biological systems is the L-enantiomer, and glutamate receptors have evolved to primarily recognize and be activated by L-glutamate. This inherent stereoselectivity of the receptors is a critical factor in the pharmacological activity of their ligands.
While L-glutamic acid diethyl ester is the more commonly studied isomer, the D-enantiomer, D-glutamic acid diethyl ester, also exists. It is generally presumed that the L-isomer of GDEE would exhibit higher affinity and/or potency at glutamate receptors compared to the D-isomer, reflecting the stereospecificity of the natural ligand-receptor interaction. However, a comprehensive comparative study quantifying the binding affinities and functional activities of the L- and D-enantiomers of GDEE at various glutamate receptor subtypes is notably absent in the current scientific literature. Such studies would be invaluable in fully elucidating the structure-activity relationship of this compound.
Biological Activity at Glutamate Receptors
The biological activity of L-glutamic acid diethyl ester has been investigated in various experimental systems, yielding results that suggest a complex and multifaceted interaction with glutamate receptors rather than simple antagonism.
Interaction with Ionotropic Glutamate Receptors
Early studies investigating the effects of GDEE on ionotropic glutamate receptors have produced varied results, often employing high concentrations of the compound.
-
NMDA, AMPA, and Kainate Receptors: A study on rat cerebral cortex slices demonstrated that a high concentration of L-glutamic acid diethyl ester (10 mM) had no discernible effect on the depolarizing responses induced by NMDA, AMPA, or kainate.[1] This suggests that at this concentration, GDEE does not act as a simple competitive antagonist at these primary ionotropic glutamate receptor subtypes.
-
Quisqualate-Sensitive Receptors: In the same study, GDEE (10 mM) was found to potentiate depolarizing responses to quisqualate, an agonist that can act on both AMPA receptors and some metabotropic glutamate receptors.[1] This potentiating effect indicates a more complex modulatory role rather than direct antagonism.
General Glutamate Receptor Binding
While subtype-specific binding data is scarce, some studies have investigated the ability of GDEE to displace radiolabeled glutamate from its binding sites.
-
In synaptic membranes from rat substantia nigra, GDEE was found to have a low relative potency in inhibiting the specific binding of L-[3H]-glutamate.
-
Another study reported that GDEE could appreciably displace the binding of L-[3H]glutamate in chick retinal membranes, suggesting a competitive interaction at glutamate binding sites in this tissue.
These findings collectively suggest that L-glutamic acid diethyl ester can interact with glutamate binding sites, but likely with a lower affinity than the endogenous ligand, L-glutamate.
In Vivo and Behavioral Studies
In vivo studies have pointed towards a role for GDEE as a functional glutamate antagonist, particularly at non-NMDA receptors.
-
Studies in rats have shown that GDEE can act as a non-NMDA glutamate antagonist, affecting learning and memory processes. For instance, GDEE was found to slow decision time in a concept learning task without affecting spatial learning in a Morris water maze, suggesting a selective role for non-NMDA receptors in certain cognitive functions.
-
Intraperitoneal injection of GDEE in mice has been shown to decrease locomotor activity and exploratory behavior.
These behavioral effects are consistent with a modulation of excitatory neurotransmission, although they do not provide precise information on the molecular targets.
Downstream Signaling Pathways
The interaction of ligands with glutamate receptors initiates a cascade of intracellular signaling events that are fundamental to neuronal function. While direct studies on the specific downstream signaling pathways modulated by L-glutamic acid diethyl ester are lacking, we can infer potential effects based on its interaction with glutamate receptors.
Ionotropic Glutamate Receptor Signaling
Activation of iGluRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane. The influx of Ca2+, particularly through NMDA receptors, is a critical second messenger that can activate a multitude of downstream signaling cascades, including:
-
Calmodulin-dependent pathways: Ca2+ binds to calmodulin, which in turn can activate enzymes such as Ca2+/calmodulin-dependent protein kinase II (CaMKII).
-
Mitogen-Activated Protein Kinase (MAPK) pathway: Ca2+ influx can lead to the activation of the MAPK/ERK pathway, which is involved in regulating gene expression, cell proliferation, and differentiation.
-
Phospholipase C (PLC) and Protein Kinase C (PKC) pathways: Activation of certain glutamate receptors can lead to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates PKC.
Given that GDEE has been shown to modulate responses at quisqualate-sensitive receptors, it could potentially influence these Ca2+-dependent signaling pathways. However, without direct experimental evidence, this remains speculative.
Metabotropic Glutamate Receptor Signaling
mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These are typically coupled to Gq/G11 proteins, and their activation leads to the stimulation of PLC, resulting in the production of IP3 and DAG, and subsequent intracellular Ca2+ mobilization and PKC activation.
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: These are generally coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The potentiation of quisqualate responses by GDEE could imply a modulatory effect on Group I mGluRs, potentially leading to an amplification of the PLC-mediated signaling cascade. However, this hypothesis requires direct experimental validation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of L-glutamic acid diethyl ester's biological activity.
Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride
This protocol describes a common method for the synthesis of L-glutamic acid diethyl ester hydrochloride.
Materials:
-
L-glutamic acid
-
Absolute ethanol
-
Thionyl chloride (SOCl2) or dry HCl gas
-
Diethyl ether or methyl tert-butyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-glutamic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for several hours until the reaction is complete (monitored by TLC or other appropriate methods).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol and volatile reagents under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a solid, is then triturated with diethyl ether or methyl tert-butyl ether to induce crystallization.
-
Collect the white crystalline solid of L-glutamic acid diethyl ester hydrochloride by filtration.
-
Wash the crystals with cold diethyl ether and dry them under vacuum.
-
The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Radioligand Binding Assay for Glutamate Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like L-glutamic acid diethyl ester for a specific glutamate receptor subtype.
Materials:
-
Cell membranes expressing the glutamate receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]CGP 39653 for NMDA receptors, [3H]AMPA for AMPA receptors)
-
Unlabeled L-glutamic acid diethyl ester (test compound)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Multi-channel pipette
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells expressing the receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound (L-glutamic acid diethyl ester).
-
A fixed concentration of the radiolabeled ligand.
-
The membrane preparation.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the receptor is used instead of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
Due to the limited availability of quantitative data for L-glutamic acid diethyl ester in the public domain, a comprehensive table of binding affinities cannot be provided. The following table summarizes the qualitative findings from the literature.
| Receptor Subtype | Interaction Type | Concentration | Effect | Reference |
| NMDA | No direct antagonism | 10 mM | No effect on depolarization | [1] |
| AMPA | No direct antagonism | 10 mM | No effect on depolarization | [1] |
| Kainate | No direct antagonism | 10 mM | No effect on depolarization | [1] |
| Quisqualate-sensitive | Potentiation | 10 mM | Potentiation of depolarization | [1] |
| General Glutamate Binding | Competitive Inhibition | Not specified | Appreciable displacement of [3H]glutamate | |
| General Glutamate Binding | Competitive Inhibition | Not specified | Low relative potency to inhibit [3H]glutamate binding |
Conclusion and Future Directions
L-glutamic acid diethyl ester has been a useful tool in the preliminary exploration of the glutamatergic system. However, this technical guide highlights a significant gap in the quantitative understanding of its pharmacological profile. While qualitative studies suggest complex modulatory actions rather than simple antagonism, the lack of precise binding affinity data (Ki, IC50) for the different glutamate receptor subtypes is a major limitation.
Furthermore, the critical aspect of stereoselectivity remains largely unexplored. A direct, quantitative comparison of the biological activities of the L- and D-enantiomers of this compound is essential for a complete understanding of its structure-activity relationship and for its validation as a selective pharmacological probe.
Future research should focus on:
-
Quantitative Binding Studies: Determining the Ki values of both L- and D-glutamic acid diethyl ester at all major ionotropic and metabotropic glutamate receptor subtypes.
-
Functional Assays: Characterizing the functional effects (antagonism, agonism, allosteric modulation) of both enantiomers at these receptors using electrophysiological or second messenger assays.
-
Downstream Signaling Analysis: Investigating the specific intracellular signaling pathways (e.g., Ca2+ mobilization, cAMP/IP3 levels, MAPK activation) that are modulated by each enantiomer upon receptor interaction.
Addressing these knowledge gaps will not only provide a clearer picture of the pharmacology of L-glutamic acid diethyl ester but will also contribute to a deeper understanding of the intricate mechanisms of glutamatergic neurotransmission and aid in the rational design of more selective and potent modulators of glutamate receptors for therapeutic applications.
References
Solubility of Glutamic acid diethyl ester in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glutamic acid diethyl ester in water and various organic solvents. Understanding the solubility of this compound is critical for its application in peptide synthesis, pharmaceutical development, and other areas of biochemical research. This document presents available quantitative data, details common experimental protocols for solubility determination, and illustrates a logical workflow for solubility assessment.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by whether it is in its free base or hydrochloride salt form. The hydrochloride salt exhibits considerably higher solubility in aqueous solutions. Due to a lack of extensive quantitative data for the free base in organic solvents, this guide includes data for closely related analogs—dimethyl DL-glutamate hydrochloride and L-glutamic acid 5-methyl ester—to provide a comparative reference for researchers.
Table 1: Solubility of L-Glutamic Acid Diethyl Ester Hydrochloride
| Solvent | Temperature | Solubility | Notes |
| Water | Room Temperature | 5% (w/v) | Forms a clear, colorless solution[1]. |
| Water | Not Specified | Soluble | High solubility noted[2]. |
Table 2: Comparative Solubility of Dimethyl DL-Glutamate Hydrochloride (Analog)
| Solvent | Temperature | Approximate Solubility |
| Ethanol | Not Specified | 5 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mg/mL[3] |
| Dimethylformamide (DMF) | Not Specified | 15 mg/mL[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | 10 mg/mL[3] |
Table 3: Comparative Solubility of L-Glutamic Acid 5-Methyl Ester (Analog) at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x₁) |
| Water | 0.042569 |
| Methanol | 0.001379 |
| 1,4-Dioxane | 0.000331 |
| Acetone | 0.000221 |
| Ethanol | 0.000212 |
| Ethyl Acetate | 0.000145 |
| 2-Propanol | 0.000144 |
| n-Hexane | 0.000132 |
| 1-Propanol | 0.000116 |
| 2-Butanone | 0.000107 |
| Acetonitrile | 0.000034 |
| Dichloromethane | 0.000024 |
| Data from a study on L-Glutamic Acid 5-Methyl Ester provides insight into the expected solubility trends of similar amino acid esters in a range of organic solvents[4]. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.
1. Materials and Equipment:
- This compound (solute)
- Selected solvent
- Analytical balance
- Vials with screw caps
- Orbital shaker or rotator
- Constant temperature bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
2. Procedure:
- Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
- Add a known volume of the selected solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a constant temperature bath on an orbital shaker.
- Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
- Once equilibrium is achieved, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).
- Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Gravimetric Method
This is a straightforward method for determining solubility, particularly when the solute is non-volatile.
1. Materials and Equipment:
- This compound
- Selected solvent
- Saturated solution preparation setup (as in Protocol 1)
- Evaporating dish or pre-weighed vial
- Analytical balance
- Oven or vacuum desiccator
2. Procedure:
- Prepare a saturated solution and filter it as described in Protocol 1 (steps 1-7).
- Accurately weigh an empty, clean, and dry evaporating dish.
- Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.
- Carefully evaporate the solvent. This can be done in a fume hood at room temperature, in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or in a vacuum desiccator.
- Once the solvent is completely evaporated, re-weigh the evaporating dish containing the solid residue.
- The mass of the dissolved solute is the final mass minus the initial mass of the dish.
- Calculate the solubility, typically expressed in grams per 100 mL or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.
Caption: Workflow for solubility determination.
References
A Technical Guide to the Spectroscopic Characterization of L-Glutamic Acid Diethyl Ester Hydrochloride
This whitepaper provides an in-depth analysis of the spectroscopic data for L-Glutamic acid diethyl ester hydrochloride, a crucial derivative of L-glutamic acid used in peptide synthesis and as an intermediate in the pharmaceutical industry.[1] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The empirical formula for L-Glutamic acid diethyl ester hydrochloride is C₉H₁₈ClNO₄, with a molecular weight of 239.70 g/mol .[2] Spectroscopic analysis is fundamental for the verification of its chemical structure and purity.
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The data presented here corresponds to the analysis of L-Glutamic acid diethyl ester hydrochloride.
¹H NMR Spectral Data
The proton NMR spectrum provides insights into the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.20 | Quartet (q) | 4H | -OCH₂ CH₃ |
| 3.40 | Multiplet (m) | 1H | α-CH |
| 2.40–2.10 | Multiplet (m) | 4H | -CH₂ -CH₂ - |
| 1.30 | Triplet (t) | 6H | -OCH₂CH₃ |
| [Source: Benchchem[2]] |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | C =O (ester) |
| 172.8 | C =O (ester) |
| 60.1 | -OCH₂ - |
| 53.2 | α-C |
| 30.4–28.1 | -CH₂ -CH₂ - |
| 14.0 | -CH₃ |
| [Source: Benchchem[2]] |
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Protonated Amine (NH₃⁺) |
| ~2500–3000 | Ammonium Chloride Stretch | Ammonium Salt |
| ~1740 | C=O Stretch | Ester |
| [Source: Benchchem[2]] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for L-Glutamic acid diethyl ester hydrochloride.
-
Sample Preparation : A small quantity of the L-Glutamic acid diethyl ester hydrochloride sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O).[2]
-
Instrumentation : The spectrum is acquired using a 400 MHz NMR spectrometer.[2]
-
Data Acquisition : Standard pulse sequences are used to obtain ¹H and ¹³C NMR spectra.
-
Referencing : The chemical shifts are referenced to an internal standard, typically DSS for aqueous solutions.
-
Sample Preparation : The solid sample is prepared as a mull, typically using Nujol, which is then placed between two salt plates (e.g., KBr or NaCl).[3][4]
-
Instrumentation : An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the mull agent is first recorded. The spectrum of the sample is then measured and the background is automatically subtracted. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
References
The Synthesis of Glutamic Acid Diethyl Ester: A Technical Guide
Introduction
Glutamic acid diethyl ester, a diester derivative of the non-essential amino acid L-glutamic acid, serves as a crucial intermediate in a variety of chemical and pharmaceutical applications. Primarily utilized in peptide synthesis, it also finds use in the development of novel therapeutics and as a research tool in neuroscience. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis, alongside detailed experimental protocols for key methodologies. Quantitative data is presented in structured tables for comparative analysis, and reaction pathways are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The journey to the synthesis of this compound is intrinsically linked to the broader history of amino acid chemistry, pioneered by the seminal work of German chemist Emil Fischer. While glutamic acid itself was first isolated in 1866 by Karl Heinrich Ritthausen from wheat gluten, the esterification of amino acids was a significant advancement that enabled their protection and activation for peptide bond formation.[1][2]
The foundational method for this class of compounds is the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[3][4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol laid the groundwork for the synthesis of various amino acid esters, including the diethyl ester of glutamic acid. The simplicity and cost-effectiveness of this method, typically employing a strong acid catalyst like sulfuric or hydrochloric acid and an excess of the alcohol, has made it a cornerstone of organic synthesis for over a century.[6][7][8] Over the years, numerous modifications and improvements have been developed to enhance yields, purity, and reaction conditions, leading to the diverse synthetic strategies available today.
Core Synthesis Methodologies
The primary route for the synthesis of this compound remains the Fischer-Speier esterification and its modern variations. These methods involve the reaction of L-glutamic acid with ethanol (B145695) in the presence of an acid catalyst. The catalyst protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by the alcohol.
Classical Fischer-Speier Esterification
This traditional approach involves refluxing L-glutamic acid in a large excess of ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrogen chloride. The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the diester.
Thionyl Chloride-Mediated Esterification
A common and efficient variation utilizes thionyl chloride (SOCl₂) as the acid catalyst. Thionyl chloride reacts with ethanol to generate hydrogen chloride in situ, which then catalyzes the esterification. This method often provides high yields and avoids the use of large volumes of corrosive mineral acids.
Triphosgene-Mediated Esterification
More recently, triphosgene (B27547) has been employed as an efficient reagent for the synthesis of L-glutamic acid diethyl ester hydrochloride.[9] This method offers high yields and purity under relatively mild conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for different synthesis methods of L-glutamic acid diethyl ester hydrochloride, providing a comparative overview of their efficiencies.
Table 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride using Triphosgene
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid | [9] |
| Reagents | Ethanol, Triphosgene | [9] |
| Reaction Temperature | 70-75°C | [9] |
| Reaction Time | 5 hours | [9] |
| Yield | 98.0% | [9] |
| Purity | 99.7% (liquid chromatography) | [9] |
Table 2: Synthesis of DL-Glutamic Acid Diethyl Ester (as Ethyl Pyroglutamate)
| Parameter | Value | Reference |
| Starting Material | DL-Glutamic Acid | [10] |
| Reagents | Ethanol | [10] |
| Reaction Temperature | 260°C | [10] |
| Reaction Pressure | 72 bar | [10] |
| Residence Time | 40 seconds | [10] |
| Yield | 50% (as ethyl pyroglutamate) | [10] |
Experimental Protocols
Protocol 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride via Triphosgene
Materials:
-
L-Glutamic acid (14.7 g, 0.10 mol)
-
Ethanol (300 g)
-
Triphosgene (25.0 g, 0.08 mol)
-
Methyl tert-butyl ether (100 mL)
-
500 mL four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Nitrogen source
-
30% aqueous sodium hydroxide (B78521) solution (for absorption)
Procedure:
-
To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser (connected to a 30% aqueous sodium hydroxide solution absorption system), add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.[9]
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[9]
-
After the reaction is complete, cool the system to 20-25°C.[9]
-
Purge the system with nitrogen for 30 minutes to remove any residual hydrogen chloride gas.[9]
-
Recover the excess triphosgene and ethanol by distillation.[9]
-
To the residue, add 100 mL of methyl tert-butyl ether and stir to form a slurry (pulping).[9]
-
Filter the solid product and dry it to obtain L-glutamic acid diethyl ester hydrochloride.[9]
Expected Outcome:
-
White solid product (23.5 g) with a purity of 99.7% and a yield of 98.0%.[9]
Visualizations
Fischer-Speier Esterification Workflow
Simplified Synthesis Pathway
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Khan Academy [khanacademy.org]
- 9. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. DIETHYL GLUTAMATE synthesis - chemicalbook [chemicalbook.com]
Glutamic Acid Diethyl Ester: A Technical Guide for Researchers
DISCLAIMER: The initial premise of this technical guide was to explore Glutamic Acid Diethyl Ester as an endogenous metabolite. However, a comprehensive review of the scientific literature indicates that this compound is primarily recognized as a synthetic compound and an experimental glutamate (B1630785) antagonist. While the Human Metabolome Database (HMDB) lists an unquantified presence in blood, this finding is not substantiated by broader evidence in metabolomics literature, and the compound is overwhelmingly characterized as a synthetic molecule for research purposes. This guide, therefore, focuses on its established role as a research tool and pharmacological agent.
Introduction
This compound, also known as diethyl glutamate, is a diester derivative of the non-essential amino acid L-glutamic acid. It is widely utilized in neuroscience research as a competitive antagonist of glutamate receptors, the primary excitatory neurotransmitters in the central nervous system. Its ability to block the action of glutamate allows researchers to investigate the physiological and pathological roles of glutamatergic signaling. This document provides a technical overview of this compound, including its chemical properties, mechanism of action, and experimental applications.
Chemical Properties
The following table summarizes the key chemical properties of L-glutamic acid diethyl ester hydrochloride, the common commercially available form.
| Property | Value |
| Chemical Formula | C₉H₁₈ClNO₄ |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 1118-89-4 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Melting Point | 108-110 °C |
Mechanism of Action
This compound functions as a competitive antagonist at ionotropic glutamate receptors (iGluRs), including AMPA and kainate receptors. By binding to the glutamate binding site on these receptors without activating them, it prevents the endogenous ligand, glutamate, from binding and initiating downstream signaling cascades.
Glutamatergic Synaptic Transmission and Antagonism by Diethyl Glutamate
The following diagram illustrates a simplified glutamatergic synapse and the point of intervention for this compound.
Methodological & Application
Application Note: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride
Introduction
L-Glutamic acid diethyl ester hydrochloride is a derivative of the non-essential amino acid L-glutamic acid, where both carboxylic acid groups have been esterified with ethanol (B145695).[1] Its chemical formula is C₉H₁₈ClNO₄, with a molecular weight of 239.70 g/mol .[1][2] This compound serves as a crucial intermediate and building block in various chemical and pharmaceutical applications, most notably in peptide synthesis.[2][3] It is also used in biochemical research to study amino acid metabolism and as a nonselective agonist at excitatory amino acid receptors.[1][4] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for storage and use.[1]
This application note provides a detailed protocol for the synthesis of L-Glutamic acid diethyl ester hydrochloride via the Fischer-Speier esterification method, a reliable and widely used procedure for converting carboxylic acids to esters.[5][6] The protocol involves the reaction of L-glutamic acid with excess ethanol in the presence of an acid catalyst.
Physicochemical Properties
A summary of the key properties of L-Glutamic acid diethyl ester hydrochloride is presented below.
| Property | Value | Reference |
| CAS Number | 1118-89-4 | [2] |
| Molecular Formula | C₉H₁₇NO₄ · HCl | |
| Molecular Weight | 239.70 g/mol | [2][3] |
| Appearance | White powder/solid | |
| Melting Point | 108–110 °C | [2][3] |
| Optical Rotation | [α]¹⁸/D +22° (c=1 in H₂O) | [2][3] |
| Purity | 97-99.7% | [2] |
Reaction Scheme: Fischer-Speier Esterification
The synthesis proceeds by the acid-catalyzed esterification of both carboxylic acid groups of L-glutamic acid with ethanol. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent.[5]
L-Glutamic Acid + 2 Ethanol --(HCl Catalyst)--> L-Glutamic acid diethyl ester hydrochloride + 2 H₂O
Experimental Protocol
This protocol is based on the principles of Fischer esterification, adapting a common method that uses thionyl chloride to generate hydrogen chloride in situ, which catalyzes the reaction. This method is analogous to the synthesis of the corresponding dimethyl ester and is known for its high efficiency.[7]
Materials and Equipment:
-
L-Glutamic Acid
-
Anhydrous Ethanol (200 proof)
-
Thionyl Chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether
-
Round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Reagent Preparation: Place the flask in an ice-water bath and charge it with 150 mL of anhydrous ethanol. Begin stirring.
-
Catalyst Generation: Slowly add thionyl chloride (e.g., 0.25 mol) dropwise to the cold, stirring ethanol over 30 minutes. This exothermic reaction generates ethanolic hydrogen chloride. Maintain the temperature below 10°C during the addition.
-
Addition of Reactant: Once the thionyl chloride addition is complete, add L-Glutamic acid (e.g., 0.10 mol) to the mixture in portions.[7]
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 78°C) using a heating mantle. Allow the reaction to reflux with continuous stirring for 7-24 hours.[7][8] The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Remove the excess ethanol and volatile byproducts using a rotary evaporator at reduced pressure.[8] This will yield a crude solid or viscous oil.
-
Purification:
-
Add 100 mL of methyl tert-butyl ether (MTBE) to the crude residue and stir vigorously (this process is known as trituration or pulping).[7] The product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions of cold anhydrous ether to remove any remaining impurities.[8]
-
-
Drying: Dry the purified white solid product in a vacuum desiccator to a constant weight.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected results based on literature data.
| Parameter | Method 1: Triphosgene/HCl | Method 2: Direct Esterification (HCl) |
| Starting Material | L-Glutamic Acid (0.10 mol) | L-Glutamic Acid (0.36 mol) |
| Reagents | Ethanol, Triphosgene, HCl gas | Ethanol, Conc. HCl |
| Reaction Time | 5 hours | Not specified |
| Temperature | 70-75 °C | Reflux |
| Purity | 99.7% | Not specified |
| Yield | 98.0% | 68-70% |
| Reference | [1] |
Synthesis Workflow Diagram
The logical flow of the experimental procedure is illustrated below.
Caption: Experimental workflow for the synthesis.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of L-Glutamic acid diethyl ester hydrochloride. The Fischer esterification, particularly when catalyzed by in situ generated HCl from thionyl chloride, offers high yields and produces a product of sufficient purity for subsequent applications in research and development. Proper handling of anhydrous reagents and control of reaction temperature are critical for achieving optimal results and preventing potential side reactions like racemization.[1]
References
- 1. H-Glu(OEt)-OEt.HCl | 1118-89-4 | Benchchem [benchchem.com]
- 2. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]
- 3. L-谷氨酸二乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Glutamic acid diethyl ester HCl | 1118-89-4 | FG03049 [biosynth.com]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: Use of Glutamic Acid Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a key acidic amino acid, plays a crucial role in the structure and function of many peptides and proteins. Its incorporation into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS) requires the protection of its side-chain carboxylic acid to prevent unwanted side reactions. The choice of the protecting group is critical as it influences the overall efficiency of the synthesis, the purity of the final product, and the deprotection strategy.
These application notes provide a comprehensive overview of the use of glutamic acid derivatives in Fmoc-based SPPS. We will focus on the most common protecting group, the tert-butyl (tBu) ester, and discuss the use of the ethyl ester (Et) as a less common alternative. Detailed protocols for the incorporation and deprotection of these derivatives are provided, along with a discussion of potential side reactions and troubleshooting.
Side-Chain Protection of Glutamic Acid: A Comparative Overview
The selection of a suitable protecting group for the γ-carboxyl group of glutamic acid is a critical step in designing a successful peptide synthesis strategy. The ideal protecting group should be stable throughout the synthesis cycles and selectively cleavable under conditions that do not affect the peptide-resin linkage or other protecting groups. In Fmoc-SPPS, the most widely used protecting group for glutamic acid is the tert-butyl (tBu) ester, due to its lability under acidic conditions. Other esters, such as the ethyl ester, can also be used, offering an alternative deprotection strategy.
| Protecting Group | Structure | Common Derivative | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyl (tBu) Ester | -O-C(CH₃)₃ | Fmoc-Glu(OtBu)-OH | Trifluoroacetic acid (TFA) | High stability to piperidine (B6355638); Cleaved simultaneously with resin cleavage and other side-chain protecting groups in standard Fmoc-SPPS.[1][2] | Can lead to t-butyl cation-related side reactions. |
| Ethyl (Et) Ester | -O-CH₂CH₃ | Fmoc-Glu(OEt)-OH | Saponification (e.g., NaOH, LiOH) | Orthogonal to the acid-labile protecting groups. | Harsh basic conditions can lead to side reactions like racemization and hydrolysis of the peptide backbone. |
| Allyl (All) Ester | -O-CH₂CH=CH₂ | Fmoc-Glu(OAll)-OH | Palladium(0)-catalyzed cleavage | Orthogonal to both acid- and base-labile protecting groups, allowing for selective deprotection on-resin.[3] | Requires a specific palladium catalyst for removal. |
| Benzyl (Bzl) Ester | -O-CH₂-Ph | Fmoc-Glu(OBzl)-OH | Strong acid (e.g., HF) or catalytic transfer hydrogenation | More stable to TFA than tBu esters. | Requires harsher cleavage conditions than tBu esters. |
Experimental Protocols
Standard Protocol: Incorporation of Fmoc-Glu(OtBu)-OH
This protocol describes the standard procedure for coupling N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) during solid-phase peptide synthesis on a rink amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
Dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling.
-
Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Alternative Protocol: Incorporation and Deprotection of Fmoc-Glu(OEt)-OH
The use of Fmoc-Glu(OEt)-OH is less common due to the harsher conditions required for the removal of the ethyl ester. However, it offers an orthogonal protection strategy.
Incorporation Protocol:
The coupling protocol for Fmoc-Glu(OEt)-OH is identical to that of Fmoc-Glu(OtBu)-OH (see section 3.1, step 3).
Deprotection of the Ethyl Ester Side-Chain (Saponification):
This procedure is performed after the completion of the peptide chain assembly and before the final cleavage from the resin if other acid-labile side-chain protecting groups are present.
Materials:
-
Peptide-resin with Glu(OEt)
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) in a mixture of water and a suitable organic solvent (e.g., THF or Dioxane) to swell the resin.
Procedure:
-
Swell the peptide-resin in the chosen solvent mixture.
-
Add the 1 M NaOH or LiOH solution to the resin.
-
Agitate the mixture at room temperature and monitor the reaction progress by HPLC analysis of a small cleaved sample. The reaction time can vary from a few hours to overnight.
-
Once the deprotection is complete, neutralize the resin with a weak acid (e.g., 0.5 M HCl or acetic acid).
-
Wash the resin thoroughly with water, DMF, DCM, and MeOH.
-
Proceed with the final cleavage from the resin.
Caution: Saponification can lead to side reactions such as racemization and hydrolysis of the peptide backbone, especially at elevated temperatures or with prolonged reaction times. Careful optimization and monitoring are crucial.
Potential Side Reactions and Troubleshooting
The incorporation of glutamic acid into a peptide sequence can sometimes be associated with specific side reactions.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue, resulting in a mass loss of 18 Da. This is more common in acidic conditions but can also occur during the coupling of the subsequent amino acid.
-
Prevention: Ensure rapid and efficient coupling to the N-terminal glutamic acid. Use of coupling reagents that minimize the time the N-terminal amine is free can be beneficial.
-
-
Aspartimide Formation (in adjacent Asp residues): While not a direct side reaction of glutamic acid, the basic conditions used for Fmoc deprotection can promote aspartimide formation if an aspartic acid residue is present in the sequence, especially if it is followed by a small amino acid like glycine.
-
Incomplete Deprotection of Ethyl Ester: The saponification of the ethyl ester can be slow and may not go to completion, leading to a heterogeneous final product.
-
Troubleshooting: Increase reaction time or temperature, but with caution due to the risk of side reactions. The use of alternative bases or solvent systems can also be explored.
-
-
Transesterification: During cleavage with TFA cocktails containing alcohols, transesterification of the glutamic acid side-chain ester can occur.[4]
Visualizing the Workflow
Standard Fmoc-SPPS Cycle for Glutamic Acid (tBu protected)
References
Application of Glutamic Acid Diethyl Ester (GDEE) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid diethyl ester (GDEE) is a classic pharmacological tool in neuroscience research, primarily utilized as an antagonist of ionotropic glutamate (B1630785) receptors. As a derivative of the principal excitatory neurotransmitter, L-glutamic acid, GDEE has been instrumental in elucidating the physiological and pathological roles of glutamatergic signaling. Its ability to selectively antagonize certain glutamate receptor subtypes has made it a valuable compound for dissecting the complex mechanisms of synaptic transmission, plasticity, and excitotoxicity.
This document provides detailed application notes and experimental protocols for the use of GDEE in various neuroscience research contexts. It is intended to guide researchers in designing and executing experiments to investigate the function of glutamate receptors in both in vitro and in vivo models.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound (GDEE) from various neuroscience studies.
| Parameter | Value | Receptor/System | Preparation | Reference |
| Concentration for Antagonism | 10 mM | Quisqualate-induced depolarization | Rat cingulate cortex slices | [1] |
| Effect on AMPA/Kainate/NMDA | No effect at 10 mM | AMPA, Kainate, and NMDA-induced depolarization | Rat cingulate cortex slices | [1] |
| Iontophoretic Current | +50 to +125 nA | Cortical stimulation-induced excitation | Rat striatal neurons (in vivo) | [2] |
| Behavioral Effects (Forced Swim Test) | 100-200 mg/kg (i.p.) | Diminished immobilization period | Mice | [3] |
| Behavioral Effects (Open Field Test) | 200-500 mg/kg (i.p.) | Decreased locomotor activity | Mice | [3] |
| Behavioral Effects (Concept Learning) | 240-360 mg/kg | Slowed decision time | Rats | [4][5] |
| Behavioral Effects (Spatial Learning) | No impairment | Hole-board spatial learning task | Rats | [6] |
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling and the Action of GDEE
Glutamate receptors are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. GDEE primarily acts on the ionotropic glutamate receptors, which include AMPA, Kainate, and NMDA receptors. These receptors are crucial for fast excitatory synaptic transmission. The binding of glutamate to these receptors leads to the opening of their associated ion channels, resulting in an influx of cations (primarily Na+ and Ca2+) and depolarization of the postsynaptic neuron. This depolarization can trigger an action potential and propagate the neural signal. GDEE, as an antagonist, competes with glutamate for binding sites on these receptors, thereby preventing channel opening and inhibiting excitatory neurotransmission.
References
- 1. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of cortical excitation of striatal neurons by this compound: evidence for glutamic acid as an excitatory transmitter in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Psychotropic effects of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ketamine and 1-glutamic acid diethyl ester on concept learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Scientific Review: Glutamic Acid Diethyl Ester (GDEE) - Re-evaluating its Role as a Glutamate Agonist
A comprehensive review of existing scientific literature indicates that Glutamic Acid Diethyl Ester (GDEE) is predominantly characterized as a glutamate (B1630785) antagonist, particularly at non-NMDA ionotropic glutamate receptors. The available evidence does not support the classification of GDEE as a direct glutamate agonist. Therefore, creating detailed application notes and protocols for studying GDEE as a glutamate agonist would be scientifically unfounded.
Historically, GDEE has been utilized in neuroscience research as a tool to block the excitatory effects of glutamate and its analogs. Multiple studies have demonstrated its ability to antagonize neuronal excitation induced by iontophoretic application of glutamate and aspartate.[1] Furthermore, in vivo studies in rodents have consistently investigated the behavioral effects of GDEE in the context of its function as a non-NMDA receptor antagonist.[2][3][4][5] These studies have explored its impact on learning and memory, where it has been shown to produce effects consistent with the blockade of glutamatergic transmission.[2][4][6]
While a single study noted a potentiation of quisqualate-induced responses by GDEE at a high concentration (10 mM), the authors themselves suggested this could be an artifact due to contamination or osmotic effects, rather than a true positive allosteric modulation or agonistic activity.[7] This isolated and qualified observation does not provide sufficient evidence to overturn the broader consensus of GDEE's antagonist properties. Commercial suppliers of GDEE also classify it as a glutamate antagonist.[8]
The primary role of glutamate as the major excitatory neurotransmitter in the central nervous system is mediated through its interaction with ionotropic and metabotropic glutamate receptors.[9] Agonists at these receptors typically mimic the action of glutamate, leading to neuronal depolarization and downstream signaling cascades. The body of research on GDEE demonstrates actions contrary to this, showing a blockade of these processes.
In light of these findings, any experimental design aimed at studying GDEE as a glutamate agonist would be based on a flawed premise. The established pharmacological profile of GDEE is that of an antagonist, and as such, it is a valuable tool for probing the physiological and pathological roles of glutamate by inhibiting its actions.
For researchers interested in studying glutamate agonists, a wide array of well-characterized compounds are available that selectively target different glutamate receptor subtypes. These include, but are not limited to, NMDA, AMPA, and kainate for ionotropic receptors, and various group-specific agonists for metabotropic glutamate receptors.
Based on a thorough review of the scientific literature, there is no substantial evidence to support the use of this compound as a glutamate agonist. The overwhelming consensus from in vitro and in vivo studies establishes its role as a glutamate antagonist. Therefore, we cannot, in good scientific faith, provide application notes and protocols for its study as an agonist. Researchers are advised to consult the existing literature and consider well-validated glutamate agonists for their experimental needs.
References
- 1. GDEE antagonism of iontophoretic amino acid excitations in the intact hippocampus and in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ketamine and L-glutamic acid diethyl ester on spatial and nonspatial learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ketamine and 1-glutamic acid diethyl ester on concept learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Psychotropic effects of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glutamate receptor - Wikipedia [en.wikipedia.org]
HPLC method for the analysis of Glutamic acid diethyl ester.
An HPLC method for the analysis of Glutamic acid diethyl ester has been developed to ensure quality control and support research in pharmaceuticals, neuroscience, and food technology. This application note provides a detailed protocol for the separation and quantification of L-glutamic acid diethyl ester hydrochloride and its optical isomers using High-Performance Liquid Chromatography (HPLC).
Application Note
Introduction
This compound is an esterified form of glutamic acid, an important neurotransmitter. The diethyl ester form is used in various research and industrial applications, including the synthesis of peptides and as a pharmacological tool.[1] Its analysis is crucial for purity assessment, stability studies, and pharmacokinetic research. This HPLC method provides a reliable and sensitive means for the quantitative analysis of L-glutamic acid diethyl ester hydrochloride.
Principle of the Method
This method utilizes reversed-phase HPLC with a chiral stationary phase to achieve separation of L-glutamic acid diethyl ester hydrochloride from its potential impurities and optical isomers.[2] The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.[2]
Chromatographic Conditions
A summary of the optimal chromatographic conditions for this analysis is presented in the table below.
| Parameter | Value |
| Chromatographic Column | DAICEL CROWNPAK CR-I (+), 3.0 x 150 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile (B52724) and aqueous perchloric acid solution (pH 2.0) (40:60 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 205 nm[2] |
| Injection Volume | 20 µL[2] |
| Run Time | 20 minutes[2] |
Experimental Protocol
1. Reagents and Materials
-
L-Glutamic acid diethyl ester hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Perchloric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
2. Preparation of Solutions
-
Mobile Phase: Prepare the aqueous perchloric acid solution by adjusting the pH of HPLC-grade water to 2.0 with perchloric acid. Mix the aqueous perchloric acid solution with acetonitrile in a 60:40 volume ratio. Degas the mobile phase before use.[2]
-
Blank Solution: Use water as the blank solution.[2]
-
Standard Solution: Accurately weigh about 60 mg of L-glutamic acid diethyl ester hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with water. Dilute to the mark with water and mix well to obtain a concentration of approximately 6 mg/mL.[2]
-
Test Solution: Prepare the test solution in the same manner as the standard solution using the sample to be analyzed.[2]
3. HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C and the UV detector wavelength to 205 nm.[2]
-
Inject 20 µL of the blank solution to ensure no interfering peaks are present.[2]
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the test solution and record the chromatogram.[2]
4. Data Analysis
-
Identify the peak corresponding to L-glutamic acid diethyl ester in the chromatograms based on the retention time of the standard.
-
Calculate the concentration of L-glutamic acid diethyl ester in the sample by comparing the peak area of the analyte in the test solution chromatogram with the peak area of the standard solution chromatogram.
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. The following parameters are recommended:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections of the standard) |
Conclusion
The described HPLC method is specific, sensitive, and reliable for the quantitative analysis of L-glutamic acid diethyl ester hydrochloride.[2] The use of a chiral column allows for the separation of optical isomers, which is critical for quality control in pharmaceutical applications.[2] This protocol provides a clear and detailed guide for researchers and scientists in drug development and related fields.
References
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of Glutamic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid diethyl ester is a derivative of the non-essential amino acid, L-glutamic acid, where both carboxylic acid groups have been esterified with ethanol. This modification increases its lipophilicity and alters its chemical properties, making it a valuable compound in various research and development applications, including peptide synthesis and neurochemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with tabulated spectral data and workflow visualizations.
Experimental Protocols
A standard protocol for the preparation and NMR analysis of this compound is as follows:
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) to the vial.[1][2][3] The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂). For this compound hydrochloride, D₂O is a common solvent.[4]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2] Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.
-
Filtration (Recommended): To remove any particulate matter that could interfere with the magnetic field homogeneity and degrade the spectral quality, filter the solution through a pipette plugged with glass wool or a Kimwipe directly into a clean, dry 5 mm NMR tube.[2][3][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[2][3]
2. NMR Data Acquisition
-
Instrumentation: The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition Parameters (Typical):
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 12-16 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 200-240 ppm
-
3. Data Processing
The acquired Free Induction Decay (FID) is processed to generate the final spectrum. This involves:
-
Fourier Transform: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.
-
Phase Correction: Manual or automatic adjustment of the phase to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correction of any baseline distortions.
-
Referencing: Calibration of the chemical shift axis. For samples in D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference. For organic solvents, tetramethylsilane (B1202638) (TMS) is the standard internal reference (0 ppm).[1][5]
-
Integration: Determination of the relative ratios of the different protons by integrating the peak areas in the ¹H NMR spectrum.
-
Peak Picking: Identification of the precise chemical shifts of all peaks.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for L-glutamic acid diethyl ester hydrochloride in D₂O.[4]
Table 1: ¹H NMR Data for L-Glutamic Acid Diethyl Ester Hydrochloride (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.20 | Quartet | 4H | -OCH₂ CH₃ |
| 3.40 | Multiplet | 1H | α-CH |
| 2.40–2.10 | Multiplet | 4H | -CH₂ -CH₂ - |
| 1.30 | Triplet | 6H | -OCH₂CH₃ |
Table 2: ¹³C NMR Data for L-Glutamic Acid Diethyl Ester Hydrochloride (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | Ester C=O |
| 172.8 | Ester C=O |
| 60.1 | -OCH₂ |
| 53.2 | α-C |
| 30.4–28.1 | -CH₂ -CH₂ - |
| 14.0 | -CH₃ |
Visualization
Diagram 1: Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Diagram 2: Structure and NMR Correlations of this compound
Caption: Chemical structure and key ¹H and ¹³C NMR correlations.
References
Application Notes and Protocols for Glutamic Acid Diethyl Ester in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid diethyl ester (GDEE) is a derivative of the excitatory neurotransmitter L-glutamic acid. It is recognized primarily as a glutamate (B1630785) antagonist, with a preferential action at quisqualate-sensitive ionotropic glutamate receptors.[1] Its utility in cell culture studies lies in its ability to probe the roles of specific glutamate receptor subtypes in various cellular processes, including excitotoxicity, neuronal signaling, and cell survival. These application notes provide a comprehensive overview of the use of GDEE in a research setting, including detailed protocols for assessing its effects on cell viability, proliferation, and apoptosis.
Mechanism of Action
This compound acts as a competitive antagonist at certain glutamate receptors. While it has been shown to have little to no effect on AMPA, kainate, and NMDA receptors at concentrations up to 10 mM, it potentiates responses mediated by quisqualate receptors. This selective potentiation, followed by blockade at higher concentrations, makes it a unique tool for studying quisqualate receptor signaling. The downstream effects of GDEE are linked to the modulation of ion flow through these channels and the subsequent intracellular signaling cascades.
Data Presentation
Due to the limited availability of public domain data on the specific effects of this compound on cell viability, proliferation, and apoptosis, a comprehensive quantitative summary in the form of IC50 values is not currently possible. The available data primarily focuses on its electrophysiological effects as a glutamate antagonist. One study reported an IC50 value for the inhibition of spontaneous paroxysmal discharges in rat neocortical slices.
| Parameter | Cell Type/System | Method | Result | Reference |
| Inhibition of spontaneous paroxysmal discharges | Rat neocortical slices | Electrophysiology | IC50: 6.7 ± 0.37 mM |
Further research is required to establish dose-response curves and IC50 values for GDEE in various cell lines using standard cytotoxicity and proliferation assays.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (GDEE) powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Protocol:
-
Determine the desired stock solution concentration (e.g., 100 mM).
-
Calculate the required mass of GDEE powder using its molecular weight (239.7 g/mol for the hydrochloride salt).
-
In a sterile microcentrifuge tube, dissolve the weighed GDEE powder in the appropriate volume of sterile distilled water or PBS.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Experimental Workflow for Assessing GDEE Effects
Caption: General experimental workflow for studying the effects of GDEE in cell culture.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of GDEE on cell metabolic activity, an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
GDEE stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of GDEE (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
GDEE stock solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of GDEE and a vehicle control for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into replicating DNA.
-
Remove the labeling solution and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for another hour.
-
After a final wash, add TMB substrate and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
GDEE stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with GDEE at various concentrations for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells cultured in 6-well plates
-
GDEE stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with GDEE for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in 6-well plates
-
GDEE stock solution
-
Caspase-3 Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Protocol:
-
Treat cells with GDEE to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the relative caspase-3 activity compared to the untreated control.
Signaling Pathways
This compound's primary known interaction is with quisqualate-sensitive glutamate receptors. Activation of these receptors can lead to various downstream signaling events. The following diagram illustrates a generalized pathway that may be modulated by GDEE's antagonistic or potentiating effects on quisqualate receptors.
Caption: Putative signaling pathway modulated by GDEE at quisqualate receptors.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The information on signaling pathways is based on the known pharmacology of quisqualate receptors and the limited data available for GDEE. Further investigation is required to fully elucidate the specific intracellular signaling cascades affected by GDEE.
References
Glutamic Acid Diethyl Ester: A Versatile Precursor for Pharmaceutical Synthesis, Notably in Nootropic Drug Development
Introduction
L-Glutamic acid diethyl ester, a derivative of the non-essential amino acid L-glutamic acid, serves as a crucial and versatile starting material in the synthesis of a variety of pharmaceutical compounds. Its inherent chirality and functional groups make it an ideal building block for complex molecules, particularly those targeting the central nervous system (CNS). This application note provides a detailed overview of the utility of glutamic acid diethyl ester as a precursor, with a specific focus on the synthesis of nootropic agents, commonly known as "smart drugs," which are used to enhance cognitive function.
The primary application highlighted is the synthetic pathway to Piracetam (B1677957), a well-known nootropic drug. This pathway involves the transformation of this compound into key intermediates such as ethyl pyroglutamate (B8496135) and 2-pyrrolidone.[1] This document will provide detailed experimental protocols for these synthetic steps, present quantitative data in tabular format, and illustrate the relevant synthetic and signaling pathways using diagrams.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the production of a range of pharmaceuticals due to its ability to be readily converted into various heterocyclic structures.[2] A significant application is its role as a precursor to pyroglutamic acid and its derivatives. Pyroglutamic acid, a five-membered lactam, is a privileged chiral synthon in the asymmetric synthesis of numerous bioactive natural products and pharmaceuticals.[2][3]
One of the most notable classes of drugs synthesized from pyroglutamic acid derivatives are the "racetams," a group of nootropic agents.[4] Piracetam, the parent compound of the racetam family, is a cyclic derivative of the neurotransmitter GABA and shares the 2-oxo-pyrrolidone base structure with pyroglutamic acid.[1][4]
Synthesis of Piracetam from this compound
The synthesis of Piracetam from L-glutamic acid diethyl ester proceeds through a multi-step pathway. The key transformations involve the cyclization of the glutamic acid derivative to form a pyroglutamate ester, followed by conversion to 2-pyrrolidone, which is then alkylated and amidated to yield the final product.
Synthetic Pathway Overview
Figure 1: Synthetic pathway from L-Glutamic Acid Diethyl Ester to Piracetam.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Piracetam, starting from the formation of the precursor, L-glutamic acid diethyl ester hydrochloride.
Table 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride [5]
| Parameter | Value |
| Starting Material | L-Glutamic Acid |
| Reagents | Ethanol (B145695), Triphosgene (B27547) |
| Reaction Temperature | 70-75 °C |
| Reaction Time | 5 hours |
| Product Purity | 99.7% |
| Yield | 98.0% |
Table 2: Synthesis of 2-Pyrrolidone from L-Glutamic Acid [1]
| Parameter | Value |
| Starting Material | L-Glutamic Acid |
| Catalyst | Ru/Al2O3 |
| Reaction Temperature | 160 °C |
| Reaction Pressure | 2 MPa H₂ |
| Yield | 63.5% |
Table 3: Synthesis of Piracetam from 2-Pyrrolidone
| Step | Intermediate/Product | Reagents | Yield |
| 1 | Sodium Salt of 2-Pyrrolidone | 2-Pyrrolidone, Sodium Methoxide (B1231860) | - |
| 2 | Ethyl 2-Pyrrolidoneacetate | Sodium Salt of 2-Pyrrolidone, Ethyl Chloroacetate | - |
| 3 | Piracetam | Ethyl 2-Pyrrolidoneacetate, Ammonia (B1221849) | 76% (overall) |
Experimental Protocols
Protocol 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride[8]
Materials:
-
L-Glutamic Acid (0.10 mol, 14.7 g)
-
Ethanol (300 g)
-
Triphosgene (0.08 mol, 25.0 g)
-
Methyl tert-butyl ether (100 mL)
-
500 mL four-necked round-bottomed flask
-
Mechanical stirrer, thermometer, reflux condenser
-
30% aqueous sodium hydroxide (B78521) solution (for absorption system)
Procedure:
-
To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a sodium hydroxide absorption system, add ethanol (300 g), L-glutamic acid (14.7 g), and triphosgene (25.0 g) sequentially.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature with stirring for 5 hours.
-
After the reaction is complete, cool the system to 20-25 °C.
-
Remove the hydrogen chloride gas generated in the system by nitrogen displacement for 30 minutes.
-
Recover the excess triphosgene and ethanol by distillation.
-
To the residue, add methyl tert-butyl ether (100 mL) for pulping.
-
Filter the solid product and dry to obtain L-glutamic acid diethyl ester hydrochloride as a white solid.
-
Analyze the product by liquid chromatography to determine purity and yield.
Protocol 2: Synthesis of 2-Pyrrolidone from L-Glutamic Acid[3]
Materials:
-
L-Glutamic Acid
-
Ru/Al₂O₃ catalyst
-
High-pressure reactor
Procedure:
-
L-Glutamic acid undergoes non-catalytic cyclocondensation to pyroglutamic acid at elevated temperature.
-
In a high-pressure reactor, combine pyroglutamic acid (formed in situ from glutamic acid) with the Ru/Al₂O₃ catalyst.
-
Pressurize the reactor with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 160 °C.
-
The reaction proceeds through the formation of pyroglutaminol as an intermediate, which is then converted to 2-pyrrolidone.
-
After the reaction, cool the reactor, release the pressure, and isolate the 2-pyrrolidone product.
Protocol 3: Synthesis of Piracetam from 2-Pyrrolidone[2]
Materials:
-
2-Pyrrolidone (approx. 850 kg)
-
Sodium methoxide solution
-
Ethyl chloroacetate (approx. 128 kg)
-
Ammonia gas
-
Suitable solvent
Procedure:
-
Formation of the Sodium Salt: Dissolve 2-pyrrolidone in a sodium methoxide solution to form the sodium salt of 2-pyrrolidone.
-
Condensation Reaction: After dissolving the sodium salt crystals in a suitable solvent, add ethyl chloroacetate to initiate a condensation reaction, forming ethyl 2-pyrrolidoneacetate.
-
Amination: Introduce ammonia gas into the reaction mixture and stir for 2 hours.
-
Crystallization and Isolation: Allow the reaction mixture to stand, promoting crystallization of the product.
-
Filter and dry the crystals to obtain 2-pyrrolidone acetamide (B32628) (Piracetam).
Mechanism of Action and Signaling Pathways of Piracetam
Piracetam is a nootropic agent that is believed to enhance cognitive functions such as memory and learning.[4] Its precise mechanism of action is not fully elucidated, but it is known to modulate both the cholinergic and glutamatergic neurotransmitter systems.
Cholinergic System Modulation
Piracetam is thought to enhance cholinergic neurotransmission by increasing the density of muscarinic acetylcholine (B1216132) receptors in the brain. This leads to more efficient signaling by acetylcholine, a neurotransmitter crucial for memory and attention.
Glutamatergic System Modulation
Piracetam also interacts with the glutamatergic system, which is the primary excitatory neurotransmitter system in the brain. It acts as a positive allosteric modulator of AMPA receptors, a subtype of glutamate (B1630785) receptors.[6] This modulation enhances the efficiency of glutamatergic signaling, a process fundamental to synaptic plasticity, learning, and memory.
Figure 2: Proposed mechanism of action of Piracetam on cholinergic and glutamatergic systems.
Conclusion
L-Glutamic acid diethyl ester is a highly valuable and versatile precursor in pharmaceutical synthesis. Its utility is particularly evident in the production of nootropic drugs like Piracetam, where it serves as a key starting material for the construction of the characteristic 2-oxo-pyrrolidine ring structure. The synthetic pathways outlined in this application note, along with the provided experimental protocols and quantitative data, demonstrate the practical application of this compound in the development of CNS-active pharmaceuticals. Further research into the derivatization of this compound holds promise for the discovery of new therapeutic agents.
References
- 1. shokubai.org [shokubai.org]
- 2. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthesis method of nootropic piracetam - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate [mdpi.com]
- 5. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Safety and handling procedures for Glutamic acid diethyl ester hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Glutamic acid diethyl ester hydrochloride (CAS No. 1118-89-4). The information is intended to guide laboratory personnel in minimizing risks and implementing appropriate experimental procedures.
Safety and Handling Procedures
This compound hydrochloride should be handled with care, following standard laboratory safety practices. The primary hazards are related to its potential for irritation and its classification as very toxic to aquatic life.[1][2] Adherence to the following procedures is crucial for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes. |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact and potential irritation. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | Protects the respiratory system from dust inhalation. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1] Avoid contact with skin and eyes.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures
In the event of a spill, follow these steps to contain and clean up the material safely.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as detailed in section 1.1. Avoid dust formation and inhalation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, as it is very toxic to aquatic life.[1]
-
Containment and Cleaning: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological properties of this compound hydrochloride.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1118-89-4 | [5] |
| Molecular Formula | C₉H₁₇NO₄·HCl | [6] |
| Molecular Weight | 239.70 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 108-110 °C | |
| Solubility | Soluble in water | |
| Optical Rotation | [α]D¹⁸ +22° (c = 1 in H₂O) |
Toxicological Data
Limited toxicological data is available for this compound hydrochloride. The following information has been reported:
| Test | Route | Species | Value | Reference |
| LD50 | Intraperitoneal | Mouse | > 2 g/kg |
Note: Comprehensive data for oral, dermal, and inhalation toxicity are not currently available.[1][3] The toxicological properties have not been fully investigated.
Experimental Protocols
This compound hydrochloride is utilized in various research applications, primarily in chemical synthesis and neuroscience.
Synthesis of this compound hydrochloride
This protocol describes a common laboratory-scale synthesis of the title compound from L-glutamic acid.
Materials:
-
L-glutamic acid
-
Methyl tert-butyl ether
-
30% aqueous sodium hydroxide (B78521) solution
-
Nitrogen gas
-
500 mL four-necked round-bottomed flask
-
Stirrer
-
Thermometer
-
Reflux condenser
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide trap), add 300 g of ethanol.
-
Add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene to the flask.[7]
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[7]
-
After the reaction is complete, cool the mixture to 20-25°C.[7]
-
Purge the system with nitrogen gas for 30 minutes to remove any residual hydrogen chloride gas.[7]
-
Recover the excess triphosgene and ethanol by distillation.
-
To the residue, add 100 mL of methyl tert-butyl ether and stir to form a slurry (pulping).[7]
-
Filter the solid product and dry it to obtain L-glutamic acid diethyl ester hydrochloride.[7]
Expected Outcome: This procedure is reported to yield a white solid with a purity of approximately 99.7% and a yield of around 98.0%.[7]
Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for analyzing the purity of this compound hydrochloride and separating its optical isomers.
Instrumentation and Conditions:
-
HPLC System: A standard high-performance liquid chromatograph.
-
Column: Silica gel chiral column.[8]
-
Mobile Phase: A mixture of aqueous perchloric acid solution and acetonitrile. The recommended volume ratio is between 65:35 and 55:45.[8] The pH of the aqueous perchloric acid solution should be between 2.0 and 3.0.[8]
-
Detection Wavelength: 205 nm.[8]
-
Column Temperature: 25 °C.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
Procedure:
-
Sample Preparation: Prepare a test solution by dissolving the this compound hydrochloride sample in water to a concentration of approximately 6 mg/mL.[8]
-
Injection: Inject 20 µL of the prepared sample solution into the HPLC system.
-
Analysis: Record the chromatogram. The separation of optical isomers should be greater than 1.5. The purity of the L-isomer can be determined by comparing the peak areas.
Visualizations
Synthesis Workflow
References
- 1. echemi.com [echemi.com]
- 2. This compound hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. L-Glutamic acid diethyl ester HCl | 1118-89-4 | FG03049 [biosynth.com]
- 7. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Identifying and minimizing side products in Glutamic acid diethyl ester reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutamic acid diethyl ester. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently encountered side products are ethyl pyroglutamate (B8496135) and the formation of optical isomers (D-isomer if starting with L-glutamic acid). Diethyl 2-oxoglutarate can also be a potential impurity, though it is more commonly associated with related syntheses.
Q2: How can I detect the presence of these side products?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying this compound, ethyl pyroglutamate, and its optical isomers.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of pyroglutamate derivatives after appropriate sample preparation. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying the main product and its impurities.
Q3: What is the primary mechanism for the formation of ethyl pyroglutamate?
A3: Ethyl pyroglutamate is formed through the intramolecular cyclization of this compound. This reaction is often promoted by heat and can occur under both acidic and basic conditions.[2][3] The formation of this byproduct can happen during the synthesis, purification, or even during storage of the final product.[1]
Q4: Is this compound stable in storage?
A4: this compound can degrade over time, primarily through cyclization to form ethyl pyroglutamate.[1] The rate of this degradation is influenced by factors such as temperature and pH. For long-term storage, it is advisable to store the compound in a cool, dry place and to periodically check its purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Fischer Esterification) | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of ethanol (B145695) (which can also serve as the solvent) and remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[4] |
| Suboptimal Catalyst | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or thionyl chloride) is of good quality and used in the correct stoichiometric amount. The choice of catalyst can significantly impact reaction rate and yield. |
| Product Loss During Work-up | During the neutralization and extraction steps, ensure the pH is carefully controlled to prevent hydrolysis of the ester back to the carboxylic acid. Use appropriate organic solvents for extraction to ensure complete recovery of the product. |
| Side Product Formation | Significant conversion to side products like ethyl pyroglutamate will naturally lower the yield of the desired product. Address side product formation using the strategies outlined in the next section. |
Issue 2: High Levels of Ethyl Pyroglutamate Impurity
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of cyclization to ethyl pyroglutamate. Conduct the reaction at the lowest effective temperature to favor the desired esterification over the side reaction. One study reported a 50% yield of ethyl pyroglutamate at high temperatures (260°C) and pressures.[5] |
| Incorrect pH During Work-up or Storage | The formation of pyroglutamate from glutamic acid is pH-dependent, with minimal formation observed around pH 6.2 and increased rates at more acidic (pH 4) or basic (pH 8) conditions.[2] During work-up and for storage of the final product, maintaining a pH close to neutral is recommended. |
| Prolonged Reaction Time | Extended reaction times, even at moderate temperatures, can lead to an increase in the formation of ethyl pyroglutamate. Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed. |
Issue 3: Presence of Optical Isomers
| Potential Cause | Troubleshooting Step |
| Racemization During Reaction | Harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases, can lead to racemization at the alpha-carbon of the glutamic acid backbone. |
| Starting Material Purity | Ensure the starting L-glutamic acid is of high optical purity. |
| Solution | Chiral HPLC can be used to separate and quantify the desired L-isomer from the undesired D-isomer.[1] If racemization is a significant issue, consider using milder reaction conditions or alternative esterification methods that are less prone to causing racemization. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Hydrochloride
| Method | Reagents | Reaction Conditions | Purity | Yield | Reference |
| Triphosgene (B27547) | L-Glutamic acid, Ethanol, Triphosgene | 70-75°C, 5 hours | 99.7% | 98.0% | [6] |
| Thionyl Chloride | 4-Methylene L-glutamic acid hydrochloride, Ethanol, Thionyl chloride | Reflux for 2.5 hours | >99% | Not specified |
Experimental Protocols
Protocol 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride using Triphosgene[10][13]
-
To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser (connected to a sodium hydroxide (B78521) solution trap), add 300 g of ethanol.
-
Sequentially add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene.
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.
-
After the reaction is complete, cool the system to 20-25°C.
-
Remove the hydrogen chloride gas generated in the system by purging with nitrogen for 30 minutes.
-
Recover the excess triphosgene and ethanol by distillation.
-
To the residue, add 100 mL of methyl tert-butyl ether for pulping.
-
Filter the solid product and dry to obtain L-glutamic acid diethyl ester hydrochloride.
Protocol 2: HPLC Analysis of L-Glutamic Acid Diethyl Ester and Side Products[1]
-
Instrument: Agilent 1260 High-Performance Liquid Chromatograph
-
Column: DAICEL CROWNPAKCR-I (+), 3.0 x 150mm, 5 µm
-
Mobile Phase: A mixture of aqueous perchloric acid (pH 2.0) and acetonitrile (B52724) (55:45 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
Expected Retention Times:
-
Optical Isomer (D-form): ~7.56 min
-
L-Glutamic Acid Diethyl Ester Hydrochloride: ~8.92 min
-
Ethyl Pyroglutamate: ~13.03 min
-
Mandatory Visualizations
References
- 1. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. DIETHYL GLUTAMATE synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]
Optimal storage conditions for long-term stability of Glutamic acid diethyl ester.
Technical Support Center: Glutamic Acid Didiethyl Ester
Welcome to the technical support center for Glutamic Acid Diethyl Ester. This guide provides detailed information on the optimal storage conditions for long-term stability, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of L-Glutamic acid diethyl ester hydrochloride?
A1: Recommended storage temperatures for L-Glutamic acid diethyl ester hydrochloride can vary by manufacturer. For optimal long-term stability, it is generally advised to store the compound at refrigerated temperatures, typically between 0-8°C.[1] Some suppliers recommend storage at -20°C for extended periods.[2][3] Always refer to the product-specific information sheet provided by the supplier for the most accurate storage temperature.
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[4][5] The container should be tightly sealed to prevent moisture absorption, as the compound is sensitive to moisture.[6] For enhanced stability, especially for long-term storage, storing under an inert atmosphere is also recommended.[6] It is crucial to keep it away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Q3: What are the visual signs of degradation of this compound?
A3: L-Glutamic acid diethyl ester is typically a white to off-white powder or crystalline solid.[1][6] Any change in color, such as yellowing or browning, or a change in physical form, like clumping or melting, may indicate degradation. An unusual odor may also be a sign of decomposition. If any of these changes are observed, the purity of the compound should be verified before use.
Q4: How does humidity affect the stability of this compound?
A4: this compound is susceptible to moisture. Exposure to humidity can lead to hydrolysis of the ester groups, which can affect the purity and stability of the compound. Therefore, it is critical to store it in a tightly sealed container in a dry environment.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions (temperature, humidity, light exposure). Test the purity of the compound using a suitable analytical method like HPLC. |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture, light, or elevated temperatures. | Discard the product if significant degradation is suspected. Ensure the container is tightly sealed and stored in a dark, dry, and cool place. |
| Poor solubility | Potential degradation or presence of impurities. | Confirm the recommended solvent and solubility information from the supplier. If solubility issues persist, the compound's purity should be assessed. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Reference |
| Temperature | 0-8°C or -20°C | [1][2][3] |
| Atmosphere | Dry, inert atmosphere recommended | [6] |
| Container | Tightly sealed, polyethylene (B3416737) or polypropylene | [4] |
| Light | Store in the dark | [7] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [6] |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) to identify any system peaks.
-
Inject the prepared sample.
-
The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathway of this compound.
References
Preventing hydrolysis of Glutamic acid diethyl ester during experiments.
Welcome to the technical support center for Glutamic acid diethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hydrolysis a concern?
This compound is a derivative of glutamic acid where both carboxylic acid groups are esterified with ethanol (B145695). It is often used in peptide synthesis and as an intermediate in the production of pharmaceuticals.[1] Hydrolysis is the chemical breakdown of the ester back into glutamic acid and ethanol in the presence of water.[2] This is a significant concern because it consumes the desired compound, leading to lower product yields and the introduction of impurities that can complicate downstream applications and analyses.
Q2: What are the main factors that promote the hydrolysis of this compound?
The primary factors that promote hydrolysis are:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. It is generally fastest under basic (alkaline) conditions and can also be catalyzed by strong acids. Neutral or slightly acidic conditions are typically more favorable for stability.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Presence of Water: As a reactant in the hydrolysis process, the presence of water is essential for the degradation to occur. Anhydrous (water-free) conditions are ideal for preventing hydrolysis.[2]
-
Enzymes: Certain enzymes, such as esterases, can catalyze the hydrolysis of esters. It is crucial to use purified reagents and sterile conditions if enzymatic degradation is a possibility.
Q3: How can I detect if my this compound has hydrolyzed?
Hydrolysis can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method.[3] By comparing the chromatogram of your sample to a pure standard, you can identify the appearance of new peaks corresponding to the hydrolysis products (glutamic acid and its monoester). Other techniques like Thin-Layer Chromatography (TLC) can also be used for a quicker, more qualitative assessment.
Q4: What is the recommended way to store this compound to minimize hydrolysis?
To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container at 0-8°C.[1] It is also advisable to store it in a desiccator to protect it from atmospheric moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in a reaction using this compound. | The ester may have hydrolyzed before or during the reaction. | - Ensure the starting material is pure and has been stored correctly. - Use anhydrous solvents and reagents. - Control the pH of the reaction mixture; avoid strongly basic or acidic conditions if possible. - Run the reaction at the lowest effective temperature. |
| Unexpected side-products in my reaction. | Hydrolysis of the ester can lead to the formation of glutamic acid, which may participate in side reactions. At acidic pH (especially pH 2-3) and elevated temperatures, glutamic acid can cyclize to form pyroglutamic acid. | - Monitor the reaction for the presence of glutamic acid using an appropriate analytical method (e.g., HPLC, TLC). - If acidic conditions are necessary, try to keep the temperature as low as possible to minimize the formation of pyroglutamic acid. |
| Inconsistent results between experiments. | The extent of hydrolysis may be varying between different experimental runs. | - Standardize all experimental parameters, including solvent grade, reaction time, temperature, and pH. - Prepare solutions of this compound fresh for each experiment. - If using aqueous buffers, prepare them fresh and degas them to remove dissolved oxygen, which can sometimes influence stability. |
| Difficulty dissolving this compound hydrochloride in organic solvents. | The hydrochloride salt form is more soluble in polar solvents like water and methanol. | - For reactions in non-polar organic solvents, the free base form of the ester may be more suitable. This can be generated by careful neutralization of the hydrochloride salt with a non-aqueous base. However, be aware that the free amine can be more reactive. |
Data Presentation
| Condition | pH | Temperature | Relative Half-life | Notes |
| Optimal Storage | N/A (Solid) | 0-8°C | Very Long | Store in a dry, cool environment. |
| Acidic | 2-4 | 25°C | Moderate | Hydrolysis is acid-catalyzed. Potential for cyclization to pyroglutamic acid after initial hydrolysis. |
| Neutral | 6-7 | 25°C | Long | Generally the most stable pH range in aqueous solution. |
| Basic | 8-10 | 25°C | Short | Hydrolysis is significantly faster under basic conditions. |
| Elevated Temperature | 6-7 | 50°C | Shorter | Increased temperature accelerates hydrolysis at all pH values. |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution of this compound Hydrochloride
This protocol describes the steps to prepare a stock solution while minimizing the risk of hydrolysis.
-
Reagent and Equipment Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Use anhydrous grade solvents. If not available, consider using molecular sieves to dry the solvent.
-
Use a new, unopened container of this compound hydrochloride or one that has been properly stored.
-
-
Solution Preparation:
-
Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound in a dry, clean vial.
-
Add the appropriate volume of anhydrous solvent to the vial.
-
If preparing an aqueous solution, use a buffer with a pH between 6 and 7. Prepare the solution immediately before use and keep it on ice.
-
-
Storage of the Solution:
-
For short-term storage (a few hours), keep the solution tightly capped and on ice.
-
For longer-term storage, it is recommended to store the compound as a solid. If a solution must be stored, it should be in an anhydrous organic solvent at -20°C or -80°C.
-
Protocol 2: Monitoring Hydrolysis using HPLC
This protocol provides a general method for detecting and quantifying the hydrolysis of this compound.
-
HPLC System and Conditions:
-
A reverse-phase C18 column is often suitable.
-
The mobile phase can consist of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). A patent for a similar compound suggests a mobile phase of aqueous perchloric acid solution (pH 2.0-3.0) and acetonitrile.[3]
-
Detection is typically done using a UV detector at a low wavelength (e.g., 200-220 nm).
-
-
Sample Preparation:
-
Prepare a standard solution of pure this compound hydrochloride in the mobile phase.
-
Prepare a standard solution of glutamic acid.
-
Dilute your experimental sample to an appropriate concentration with the mobile phase.
-
-
Analysis:
-
Inject the standards to determine their retention times.
-
Inject your experimental sample.
-
Identify and quantify the peaks corresponding to this compound and glutamic acid in your sample by comparing their retention times and peak areas to the standards.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow to Minimize and Monitor Hydrolysis.
References
Purification techniques for high-purity Glutamic acid diethyl ester.
Welcome to the technical support center for the purification of high-purity Glutamic Acid Diethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized L-Glutamic Acid Diethyl Ester Hydrochloride?
A1: Common impurities can include the corresponding optical isomer (D-Glutamic Acid Diethyl Ester Hydrochloride), unreacted starting materials like L-Glutamic Acid, and byproducts from the esterification reaction.[1][2] The presence of the D-isomer is a critical quality control parameter as it can affect the efficacy and safety of subsequent pharmaceutical products.[1] Other potential impurities can be residual solvents from the synthesis and purification steps.
Q2: What is a common method for purifying crude L-Glutamic Acid Diethyl Ester Hydrochloride?
A2: A widely used method for purification is recrystallization. This involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization of the purified compound.[3] A common recrystallization procedure involves dissolving the crude ester hydrochloride in a minimum volume of absolute ethanol (B145695) and then slowly adding diethyl ether to precipitate the purified product.[3] Another technique mentioned is "pulping" or beating the crude solid in a solvent like methyl tert-butyl ether to wash away impurities.[4][5]
Q3: How can I remove the optical isomer (D-isomer) from my L-Glutamic Acid Diethyl Ester Hydrochloride?
A3: Separation of optical isomers is a significant challenge. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical technique to detect and quantify the D-isomer.[1] For preparative separation, specialized chiral chromatography would be required. Ensuring the use of enantiomerically pure L-Glutamic Acid as a starting material is the most effective way to prevent the presence of the D-isomer in the final product.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: L-Glutamic Acid Diethyl Ester Hydrochloride can sometimes be obtained as an oily substance.[6] To induce solidification, you can try techniques such as dissolving the oil in a suitable solvent and then adding a non-solvent to precipitate the solid, or triturating the oil with a non-solvent. One patent describes obtaining an oily L-glutamic acid dimethyl ester hydrochloride which is then used directly in the next step or can be solidified by cooling overnight.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature as per the protocol.[4][5] - Ensure the quality and stoichiometry of reagents are correct. |
| Presence of unreacted starting materials. | - Implement a washing step with a suitable solvent to remove water-soluble starting materials. | |
| Formation of byproducts. | - Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions. | |
| Poor Yield After Recrystallization | Product is too soluble in the chosen solvent system. | - Adjust the solvent ratio. For an ethanol/ether system, carefully add more ether to decrease solubility.[3] - Ensure the solution is sufficiently cooled to maximize crystal formation.[3] |
| Loss of product during filtration and washing. | - Use a minimal amount of cold solvent for washing the crystals. | |
| Presence of Optical Isomer (D-isomer) in Final Product | Starting L-Glutamic Acid was not enantiomerically pure. | - Source L-Glutamic Acid with the highest possible enantiomeric purity. - Analytically verify the enantiomeric purity of the starting material before synthesis. |
| Racemization during the reaction. | - Investigate if the reaction conditions (e.g., high temperature, strong base/acid) could be causing racemization and modify the protocol accordingly. | |
| Product Fails to Crystallize | Presence of impurities inhibiting crystallization. | - Attempt further purification of the crude product, for example, by column chromatography, before attempting recrystallization. - Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Incorrect solvent system. | - Experiment with different solvent/non-solvent combinations for recrystallization. |
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and purification protocols for glutamic acid esters.
Table 1: Synthesis and Purity of Glutamic Acid Esters
| Ester | Reagents | Reaction Conditions | Purity | Yield | Reference |
| L-Glutamic Acid Diethyl Ester HCl | L-Glutamic Acid, Ethanol, Triphosgene (B27547) | 70-75°C for 5 hours | 99.7% (LC) | 98.0% | [4] |
| L-Glutamic Acid Dimethyl Ester HCl | L-Glutamic Acid, Methanol, Thionyl Chloride | 60-63°C for 7 hours | 99.5% (HPLC) | 98.1% | [5] |
Table 2: HPLC Conditions for Chiral Separation of L-Glutamic Acid Diethyl Ester HCl
| Parameter | Condition | Reference |
| Stationary Phase | Silica gel chiral column | [1] |
| Mobile Phase | Aqueous perchloric acid solution-acetonitrile | [1] |
| pH of Aqueous Phase | 1.0 to 6.0 (preferably 2.0 to 3.0) | [1] |
| Analyte Concentration | 3mg/ml to 7mg/ml (preferably 6 mg/ml) | [1] |
| Result | Baseline separation of L and D isomers with a resolution of >1.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis and Purification of L-Glutamic Acid Diethyl Ester Hydrochloride
This protocol is based on the synthesis using triphosgene.[4]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 300 g of ethanol.
-
Addition of Reagents: Add 14.7 g (0.10 mol) of L-Glutamic Acid and 25.0 g (0.08 mol) of triphosgene to the flask.
-
Reaction: Heat the mixture to 70-75°C and maintain this temperature with stirring for 5 hours.
-
Work-up:
-
Cool the reaction mixture to 20-25°C.
-
Purge the system with nitrogen for 30 minutes to remove any residual hydrogen chloride gas.
-
Recover excess triphosgene and ethanol by distillation.
-
-
Purification:
-
To the residue, add 100 mL of methyl tert-butyl ether and stir vigorously ("beating" or "pulping").
-
Filter the resulting white solid.
-
Dry the solid to obtain L-Glutamic Acid Diethyl Ester Hydrochloride.
-
Protocol 2: Recrystallization of Amino Acid Ethyl Ester Hydrochlorides
This is a general procedure for the recrystallization of amino acid ethyl ester hydrochlorides.[3]
-
Dissolution: Dissolve the crude solid product in a minimum volume of absolute ethanol. Gentle warming may be applied if necessary.
-
Precipitation: Slowly add anhydrous diethyl ether to the solution until turbidity is observed.
-
Crystallization: Cool the mixture to 0°C to facilitate complete crystallization.
-
Isolation: Collect the recrystallized product by filtration.
-
Washing: Wash the collected crystals with a small amount of cold anhydrous ether.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of L-Glutamic Acid Diethyl Ester HCl.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
- 2. CAS 1118-89-4 L-Glutamic Acid Diethyl Ester Hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. scielo.br [scielo.br]
- 4. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Synthesized Glutamic Acid Diethyl Ester
For researchers, scientists, and professionals in drug development, meticulous validation of synthesized compounds is paramount. This guide provides a comprehensive framework for assessing the biological activity of Glutamic acid diethyl ester (GDEE), a known glutamate (B1630785) antagonist, and objectively comparing its performance against established alternatives.[1] Detailed experimental protocols, data presentation tables, and visual workflows are included to facilitate a thorough evaluation.
Understanding the Target: Glutamate Receptors
This compound is reported to interact with the glutamatergic system. Early studies identified it as a "quisqualate antagonist." Quisqualate is an agonist for both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and Group I metabotropic glutamate receptors (mGluR1 and mGluR5). Therefore, a comprehensive validation of GDEE should focus on its activity at these two receptor types.
Contradictory findings exist in the literature, with one study suggesting that at high concentrations (10 mM), GDEE does not inhibit AMPA, NMDA, or kainate receptors but rather potentiates responses to quisqualate. This highlights the importance of rigorous, quantitative analysis to elucidate its precise mechanism of action.
Comparative Analysis of Glutamate Receptor Antagonists
To provide context for the experimental validation of GDEE, it is essential to compare its potential activity with well-characterized, selective antagonists for AMPA and Group I metabotropic glutamate receptors.
| Compound | Target Receptor | Mechanism of Action | Potency (IC₅₀) |
| This compound (GDEE) | Putative Quisqualate-sensitive receptors (AMPA and/or mGluR1/5) | To be determined (reported as antagonist/potentiator) | Not well-established |
| NBQX | AMPA/Kainate Receptors | Competitive Antagonist | ~0.15 µM for AMPA receptors |
| MPEP | mGluR5 | Non-competitive Antagonist | ~36 nM |
Experimental Protocols for Biological Activity Validation
The following are detailed methodologies for key experiments to characterize the activity of synthesized GDEE.
In Vitro Assay 1: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Activity
This technique directly measures the ion flow through AMPA receptors in response to agonist application, allowing for the characterization of antagonist or modulatory effects.[2][3][4][5]
Objective: To determine if GDEE inhibits or modulates AMPA receptor-mediated currents.
Materials:
-
HEK293 cells stably expressing the desired AMPA receptor subunit (e.g., GluA2) or primary cultured neurons (e.g., hippocampal or cortical neurons).
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH, osmolarity to ~270 mOsm.
-
AMPA receptor agonist: Glutamate or AMPA.
-
Synthesized this compound (GDEE).
-
Reference antagonist: NBQX.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Culture cells on coverslips suitable for microscopy and electrophysiological recording.
-
Prepare external and internal solutions. Filter the internal solution before use.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply the AMPA receptor agonist (e.g., 1 mM glutamate for 1-2 ms) using a rapid solution exchange system to evoke an inward current.
-
Record baseline agonist-evoked currents.
-
Bath-apply the synthesized GDEE at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM) for a sufficient incubation period.
-
Re-apply the agonist in the presence of GDEE and record the currents.
-
Wash out GDEE and ensure the agonist response returns to baseline.
-
As a positive control, repeat the experiment with the known AMPA receptor antagonist, NBQX, to confirm assay validity.
Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated inward current in the absence and presence of different concentrations of GDEE.
-
Construct a dose-response curve by plotting the percentage of inhibition of the agonist response against the concentration of GDEE.
-
If GDEE shows inhibitory activity, calculate the IC₅₀ value, which is the concentration of GDEE that causes 50% inhibition of the maximal agonist response.[6][7][8]
In Vitro Assay 2: Phosphoinositide Hydrolysis Assay for Group I mGluR Activity
This biochemical assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream signaling product of Gq-coupled receptors like mGluR1 and mGluR5, to determine agonist or antagonist activity.[9][10][11][12]
Objective: To determine if GDEE antagonizes or potentiates agonist-induced activation of mGluR1 and/or mGluR5.
Materials:
-
HEK293 cells expressing mGluR1 or mGluR5, or primary neuronal cultures (e.g., cerebellar granule cells).
-
[³H]-myo-inositol.
-
DMEM and other cell culture reagents.
-
Group I mGluR agonist: (S)-3,5-DHPG or Quisqualate.
-
Synthesized this compound (GDEE).
-
Reference antagonist: MPEP (for mGluR5).
-
LiCl solution.
-
Dowex anion-exchange resin.
-
Scintillation counter and vials.
Procedure:
-
Seed cells in multi-well plates.
-
Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium overnight to allow for incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add the synthesized GDEE at various concentrations and incubate.
-
Stimulate the cells with a Group I mGluR agonist (e.g., DHPG or Quisqualate) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Isolate the total inositol phosphates using Dowex anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs using a scintillation counter.
-
For comparison, perform the assay with the known mGluR5 antagonist, MPEP.
Data Analysis:
-
Determine the amount of [³H]-IP accumulation in response to the agonist in the presence and absence of different concentrations of GDEE.
-
Construct a dose-response curve for the inhibition of agonist-stimulated IP accumulation by GDEE.
-
Calculate the IC₅₀ value for GDEE if it demonstrates antagonistic activity.
-
If GDEE potentiates the agonist response, construct a dose-response curve for potentiation and determine the EC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the validation process and the underlying biological mechanisms, the following diagrams are provided.
By following these experimental protocols and comparing the results to known standards, researchers can rigorously validate the biological activity of synthesized this compound and contribute valuable data to the field of neuropharmacology.
References
- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Recording [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Response Curves and the Determination of IC50 and EC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for Evaluating Glutamic Acid Diethyl Ester's Antagonist Activity at Ionotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard in vitro assays used to characterize the antagonist activity of compounds targeting ionotropic glutamate (B1630785) receptors (iGluRs). While Glutamic acid diethyl ester (GDEE) has been historically referenced as a glutamate antagonist, contemporary experimental data supporting potent and specific antagonism at AMPA, NMDA, or kainate receptors are limited. This guide presents data for well-characterized, potent antagonists as a benchmark for comparison and discusses the available findings for GDEE.
Introduction to this compound and Ionotropic Glutamate Receptors
This compound (GDEE) is a derivative of the principal excitatory neurotransmitter, L-glutamate.[1] It has been utilized in research contexts to investigate the roles of excitatory amino acid neurotransmission.[2][3][4] Ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are broadly classified into three subtypes: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), NMDA (N-methyl-D-aspartate), and kainate receptors. The modulation of these receptors is a key strategy in the development of therapeutics for a wide range of neurological and psychiatric disorders.
Comparative Analysis of Antagonist Potency
The antagonist activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant for an inhibitor (Ki). Lower values indicate higher potency. The following table summarizes the reported antagonist potencies of GDEE and several standard iGluR antagonists determined through various in vitro assays.
| Compound | Target Receptor(s) | Assay Type | Reported IC50 / Ki |
| This compound (GDEE) | AMPA, Kainate, NMDA | Electrophysiology (Rat Cortical Slices) | No effect observed at 10 mM on AMPA, Kainate, or NMDA-induced depolarizations.[5] |
| Spontaneous Paroxysmal Discharges | Electrophysiology (Rat Cortical Slices) | IC50 = 6.7 mM[6] | |
| CNQX | AMPA, Kainate | Electrophysiology, Radioligand Binding | IC50 ≈ 0.3-1.2 µM (AMPA), 1.5-4.8 µM (Kainate) |
| DNQX | AMPA, Kainate | Electrophysiology, Radioligand Binding | IC50 ≈ 0.1-0.5 µM (AMPA), 0.5-2 µM (Kainate) |
| MK-801 | NMDA | Electrophysiology, Radioligand Binding | Ki ≈ 30-40 nM |
| D-AP5 | NMDA | Electrophysiology, Radioligand Binding | IC50 ≈ 3.7 µM, Ki varies with assay conditions |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and buffer composition.
The available data suggest that GDEE is, at best, a very low-potency antagonist of ionotropic glutamate receptors. A study on rat cortical slices found that a high concentration of 10 mM GDEE did not antagonize depolarizations induced by AMPA, kainate, or NMDA.[5] The reported IC50 of 6.7 mM for the inhibition of spontaneous paroxysmal discharges reflects an effect on network excitability rather than a direct, competitive antagonism of a specific receptor subtype.[6] In contrast, comparator antagonists like CNQX, DNQX, MK-801, and D-AP5 exhibit potent antagonism in the nanomolar to low micromolar range.
Key In Vitro Assays for Characterizing Antagonist Activity
The following are detailed experimental protocols for the principal in vitro assays used to determine the antagonist properties of compounds like GDEE.
Electrophysiology Assays
Electrophysiological recordings directly measure the ion flow through receptor channels in response to agonist application, and its inhibition by an antagonist. Whole-cell patch-clamp recordings from cultured neurons or brain slices are a gold standard for characterizing antagonist potency and mechanism of action.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Preparation of Cells/Slices:
-
For cultured neurons, plate primary neurons or cell lines expressing the target receptor on coverslips.
-
For brain slices, prepare acute slices (e.g., 300-400 µm thick) from a relevant brain region (e.g., hippocampus) using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Recording Setup:
-
Transfer a coverslip or brain slice to the recording chamber of an upright or inverted microscope equipped with manipulators for the recording electrode.
-
Continuously perfuse the chamber with aCSF.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 to -70 mV.
-
Evoke agonist-induced currents by local application of a specific agonist (e.g., glutamate, AMPA, NMDA) via a puffer pipette or by bath application.
-
To test for antagonist activity, pre-incubate the cell/slice with varying concentrations of the antagonist (e.g., GDEE) for a defined period before co-applying the agonist.
-
Record the peak amplitude of the inward current in the absence and presence of the antagonist.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition of the agonist-induced current against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the IC50 value.
-
Radioligand Binding Assays
Radioligand binding assays measure the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the receptor of interest in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CNQX for AMPA/kainate receptors, [³H]MK-801 for the NMDA receptor channel site).
-
Add increasing concentrations of the unlabeled antagonist (the "competitor," e.g., GDEE).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Separation and Quantification:
-
After incubation to reach equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve and convert it to the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Imaging Assays
Calcium imaging is a functional assay that measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation. Since many glutamate receptors are permeable to Ca²⁺, this method can be used to assess the antagonist's ability to block agonist-induced Ca²⁺ influx.
Experimental Protocol: Fura-2 Calcium Imaging
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the target receptor on glass coverslips.
-
Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a physiological buffer containing the dye.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a camera to capture the emission at ~510 nm.
-
-
Data Acquisition:
-
Continuously perfuse the cells with a physiological salt solution.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
Stimulate the cells with a specific agonist to induce a Ca²⁺ influx.
-
To test for antagonist activity, pre-incubate the cells with the antagonist (e.g., GDEE) before applying the agonist.
-
Record the fluorescence changes throughout the experiment.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.
-
Quantify the peak change in the F340/F380 ratio in response to the agonist in the absence and presence of the antagonist.
-
Generate a dose-response curve to determine the IC50 of the antagonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the major ionotropic glutamate receptors and the general workflows of the described in vitro assays.
Caption: Simplified signaling pathways of ionotropic glutamate receptors.
Caption: General workflow for electrophysiological assessment of antagonist activity.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. GDEE antagonism of iontophoretic amino acid excitations in the intact hippocampus and in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of cortical excitation of striatal neurons by this compound: evidence for glutamic acid as an excitatory transmitter in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ketamine and 1-glutamic acid diethyl ester on concept learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of L-glutamic acid diethyl ester and D-glutamic acid diethyl ester: A Review of Preclinical Findings
A comprehensive comparison of the biological effects of L-glutamic acid diethyl ester (L-GDEE) and its stereoisomer, D-glutamic acid diethyl ester (D-GDEE), is currently limited by a significant gap in the scientific literature. Preclinical research has primarily focused on the L-isomer, investigating its role as a glutamate (B1630785) receptor ligand and its subsequent behavioral effects. In contrast, there is a notable scarcity of published studies on the pharmacological and physiological properties of D-GDEE, precluding a direct comparative analysis at this time.
This guide synthesizes the available experimental data for L-GDEE, presenting its observed effects on glutamate receptor subtypes and associated behavioral outcomes. The information is intended for researchers, scientists, and drug development professionals to provide an overview of the current state of knowledge and to highlight areas for future investigation into the differential effects of these two stereoisomers.
Electrophysiological Effects of L-glutamic acid diethyl ester
A key study investigated the effects of L-GDEE on ionotropic glutamate receptors in rat cerebral cortex slices. The findings are summarized below.
Table 1: Effects of L-glutamic acid diethyl ester (10 mM) on Depolarizing Responses to Glutamate Receptor Agonists
| Agonist | Receptor Subtype | Effect of L-GDEE | Dose-Ratio |
| AMPA | AMPA | No effect | - |
| Kainate | Kainate | No effect | - |
| NMDA | NMDA | No effect | - |
| Quisqualate | AMPA/metabotropic | Potentiation | 0.53 |
Data from Francis et al., 1991.
The potentiation of quisqualate responses suggests a modulatory role of L-GDEE at specific glutamate receptor sites, although it did not show direct agonistic or antagonistic activity at AMPA, kainate, or NMDA receptors at the tested concentration.
Behavioral Effects of L-glutamic acid diethyl ester in Rodent Models
Behavioral studies in mice and rats have been conducted to understand the in vivo effects of L-GDEE administration.
Table 2: Summary of Behavioral Effects of L-glutamic acid diethyl ester in Rodents
| Species | Doses Administered | Behavioral Test | Observed Effects | Reference |
| Mice | 200 and 500 mg/kg (i.p.) | Open Field Test | Decreased locomotor activity and exploratory patterns.[1] | Kovalev et al., 1989 |
| Mice | 100 and 200 mg/kg (i.p.) | Forced Swim Test | Diminished the immobilization period.[1] | Kovalev et al., 1989 |
| Mice | 100-200 mg/kg (i.p.) | Passive Avoidance | Disrupted passive avoidance reaction.[1] | Kovalev et al., 1989 |
| Rats | Not specified | Go-No Go Discrimination | Tended to slow down the rats.[2] | Lalonde & Joyal, 1993 |
| Rats | Not specified | Straight Runway Task | Tended to slow down the rats.[2] | Lalonde & Joyal, 1993 |
| Rats | Up to 360 mg/kg | Morris Water Maze (Spatial) | Did not affect the task at any dose. | Lalonde & Joyal, 1991 |
| Rats | 240 and 360 mg/kg | Morris Water Maze (Concept) | Slowed down decision time. | Lalonde & Joyal, 1991 |
These findings suggest that L-GDEE has measurable effects on motor activity, learning, and memory in rodents.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies are described below.
In Vitro Electrophysiology (Francis et al., 1991)
The study utilized an in vitro grease gap recording technique on rat cingulate cortex slices. This method allows for the measurement of changes in the membrane potential of a population of neurons in response to the application of neuroactive compounds. The slices were maintained in a nominally Mg2+-free Krebs medium. Depolarizing responses to known glutamate receptor agonists (AMPA, Kainate, NMDA, Quisqualate) were recorded before and after the application of L-GDEE to determine its effects.
Behavioral Studies (Kovalev et al., 1989; Lalonde & Joyal, 1991, 1993)
The behavioral effects of L-GDEE were assessed using standard rodent behavioral paradigms.
-
Open Field Test: This test measures locomotor activity and exploratory behavior in a novel environment. Mice were administered L-GDEE intraperitoneally (i.p.) and their movements were tracked within an open arena.[1]
-
Forced Swim Test: This test is used to assess depressive-like behavior. The duration of immobility of mice in a container of water is measured after administration of the test compound.[1]
-
Passive Avoidance Test: This test evaluates learning and memory. Animals learn to avoid a compartment where they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the compartment is measured.[1]
-
Go-No Go Discrimination Task & Straight Runway Task: These tasks assess learning, motivation, and motor function. Rats are trained to perform a specific action to receive a reward and withhold the action in the absence of a cue.
-
Morris Water Maze: This is a test of spatial and concept learning. Rats are required to find a hidden platform in a pool of water, using either consistent spatial cues (spatial learning) or a changing platform location based on a rule (concept learning).
Signaling Pathway Implications
The potentiation of quisqualate-induced responses by L-GDEE suggests an interaction with signaling pathways associated with AMPA and/or metabotropic glutamate receptors. Quisqualate is an agonist for both receptor types. Since L-GDEE did not affect AMPA-induced responses directly, its effect may be mediated through metabotropic glutamate receptors, which are G-protein coupled receptors that modulate downstream signaling cascades.
Conclusion and Future Directions
Future research should prioritize a direct, side-by-side comparison of L-GDEE and D-GDEE. Such studies should include:
-
Receptor Binding Assays: To determine the affinity of each isomer for the various glutamate receptor subtypes.
-
In Vitro Electrophysiology: To characterize their agonist, antagonist, or modulatory effects on NMDA, AMPA, and kainate receptors in greater detail.
-
In Vivo Behavioral Studies: To directly compare their effects on locomotor activity, learning, memory, and other relevant behavioral domains.
A thorough investigation of both stereoisomers is necessary to understand the structure-activity relationship of glutamic acid diethyl esters and to explore their potential as pharmacological tools or therapeutic agents.
References
A Comparative Guide to the Validation of Analytical Methods for Glutamic Acid Diethyl Ester Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Glutamic acid diethyl ester (GDE), a crucial intermediate in the synthesis of various pharmaceuticals. The objective is to offer a comprehensive overview of different analytical strategies, enabling researchers to select the most appropriate method for their specific needs, considering factors such as stereospecificity, sample matrix, and available instrumentation.
Introduction to this compound and its Analytical Importance
L-Glutamic acid diethyl ester hydrochloride is a derivative of glutamic acid widely used in the synthesis of complex molecules, including peptides and active pharmaceutical ingredients (APIs). Accurate and precise quantification of GDE is paramount for ensuring the quality, efficacy, and safety of the final drug product. Validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. This guide explores two High-Performance Liquid Chromatography (HPLC) methods and a Gas Chromatography (GC) alternative, detailing their principles, experimental protocols, and performance characteristics.
Method Comparison
The selection of an analytical method for GDE quantification depends on the specific requirements of the analysis. Chiral HPLC is necessary for stereospecific assays, while RP-HPLC-UV offers a simpler, more common approach for routine purity and content analysis. GC-MS provides high sensitivity and structural information but requires a derivatization step.
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the key performance parameters of the different analytical methods for GDE quantification.
| Parameter | Chiral HPLC-UV | RP-HPLC-UV | GC-MS (Alternative Method) |
| Principle | Chiral separation of enantiomers | Reversed-phase chromatography | Gas chromatography with mass spectrometric detection |
| Stationary Phase | Chiral crown ether bonded silica (B1680970) gel | C18 (Octadecylsilane) | Phenyl-methylpolysiloxane (or similar) |
| Mobile Phase | Perchloric acid (aq) / Acetonitrile (B52724) | Acetonitrile / Water | Carrier Gas (e.g., Helium) |
| Detection | UV Absorbance (205 nm) | UV Absorbance (210 nm) | Mass Spectrometry (MS) |
| Derivatization | Not required | Not required | Required (e.g., Silylation) |
| Specificity | Enantioselective | High | High (based on mass fragmentation) |
| Suitability | Enantiomeric purity, chiral assays | Purity, content uniformity, stability studies | Trace analysis, structural confirmation |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established methods and common laboratory practices.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is specifically designed for the separation and quantification of the L-enantiomer of this compound from its optical isomer.
-
Instrumentation: Agilent 1260 High-Performance Liquid Chromatograph or equivalent.
-
Chromatographic Column: DAICEL CROWNPAK CR-I (+), 3.0 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of pH 2.0 perchloric acid aqueous solution and acetonitrile in a 60:40 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 60 mg of L-glutamic acid diethyl ester hydrochloride in a 10 mL volumetric flask with water. Dilute to the mark and shake well to obtain the test solution.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a standard approach for the routine quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving L-glutamic acid diethyl ester hydrochloride in the mobile phase. Prepare working standards and samples by further dilution to fall within the validated linear range.
Gas Chromatography-Mass Spectrometry (GC-MS) - Alternative Method
GC-MS offers a highly sensitive and specific alternative for the analysis of GDE, though it necessitates a derivatization step to increase the analyte's volatility.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to ensure separation from other components, and a final hold at a higher temperature.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Derivatization Protocol:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Heat the mixture to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows of the described analytical methodologies.
Caption: HPLC Method Validation Workflow.
Caption: Comparison of Analytical Approaches.
Comparative study of the neuroprotective effects of different glutamic acid esters.
For Immediate Release
This guide provides a comparative overview of the neuroprotective effects of different glutamic acid esters, specifically Monosodium Glutamate (B1630785) (MSG), Glutamic Acid Diethyl Ester (GDEE), and Glutamic Acid Dimethyl Ester (GDME). The information is targeted towards researchers, scientists, and professionals in drug development, offering a synthesis of available data on their mechanisms of action and efficacy in mitigating glutamate--induced neurotoxicity.
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate levels lead to excitotoxicity, a pathological process that results in neuronal damage and death. This phenomenon is a key contributor to the progression of various neurodegenerative diseases. Consequently, modulating glutamate receptor activity presents a promising therapeutic strategy. This guide examines the neuroprotective capacities of several glutamic acid esters, compounds that are structurally related to glutamate but exhibit distinct pharmacological profiles.
Comparative Efficacy of Glutamic Acid Esters
While direct comparative studies providing quantitative data for the neuroprotective effects of various glutamic acid esters under identical experimental conditions are limited, this section synthesizes available findings to offer a comparative perspective.
Monosodium Glutamate (MSG): A Dual Role
Monosodium glutamate, widely known as a food additive, is typically associated with neurotoxicity at high concentrations due to its agonistic action on glutamate receptors. However, emerging research suggests a more complex, dose-dependent role. At very low, subtoxic concentrations, L-glutamic acid has been observed to promote neuronal growth and differentiation in vitro.[1] This suggests a potential neurotrophic or even neuroprotective effect under specific physiological conditions, possibly through the activation of signaling pathways involved in neuronal development and plasticity.
This compound (GDEE) and Glutamic Acid Dimethyl Ester (GDME): Antagonists of Excitotoxicity
In contrast to MSG's direct agonism, GDEE and GDME are recognized as antagonists of excitatory amino acid receptors.[2] GDEE, in particular, has been identified as a selective antagonist of the quisqualate receptor, a subtype of the AMPA receptor.[3] By blocking these receptors, GDEE can inhibit the excessive neuronal excitation that characterizes glutamate-induced neurotoxicity.[4] GDME is also believed to act as a glutamate receptor antagonist, though it is generally considered to be less potent than GDEE. The primary neuroprotective mechanism of these esters is therefore the prevention of the initial excitotoxic cascade.
| Glutamic Acid Ester | Primary Mechanism of Action | Observed Neuroprotective/Neurotoxic Effects | Supporting Evidence |
| Monosodium Glutamate (MSG) | Agonist at glutamate receptors | High Concentrations: Neurotoxic, induces neuronal apoptosis and oxidative stress.[5] Low Concentrations (e.g., 5 x 10⁻⁶ M): Promotes neuronal growth and differentiation in vitro.[1] | Dose-dependent effects observed in primary neuronal cultures and cell lines.[6] |
| This compound (GDEE) | Antagonist at excitatory amino acid receptors (notably quisqualate/AMPA receptors) | Suppresses neuronal excitation and seizures induced by excitatory amino acid analogs.[4] | Demonstrated antagonism in studies on rat cerebral cortex and in models of homocysteine-induced seizures.[2] |
| Glutamic Acid Dimethyl Ester (GDME) | Antagonist at excitatory amino acid receptors | Partially blocks seizures induced by excitatory amino acid analogs. | Effects observed in models of homocysteine-induced seizures, though less pronounced than GDEE. |
Signaling Pathways in Glutamate-Induced Neurotoxicity and Neuroprotection
Glutamate-induced neurotoxicity is a complex process involving multiple interconnected signaling pathways. The overactivation of glutamate receptors, particularly NMDA and AMPA receptors, triggers a massive influx of Ca²⁺ into the neuron. This calcium overload activates a cascade of downstream events, including the activation of proteases like calpains and caspases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death.[7]
The neuroprotective strategies offered by glutamic acid esters intervene at different points in this pathway. GDEE and GDME act upstream by blocking the initial glutamate receptor activation, thereby preventing the excitotoxic cascade from initiating. In contrast, the potential neuroprotective effects of low-dose MSG may involve the activation of pro-survival signaling pathways that counteract the downstream apoptotic machinery, although this requires further investigation.
Caption: Glutamate Excitotoxicity and Intervention Points.
Experimental Protocols
To facilitate further research, this section outlines a standardized experimental workflow for a comparative study of the neuroprotective effects of glutamic acid esters.
Cell Culture and Induction of Glutamate Excitotoxicity
-
Cell Lines: Primary cortical neurons or hippocampal neurons are ideal for studying neuroprotection. The HT22 hippocampal cell line is also a suitable alternative.
-
Culture Conditions: Cells should be cultured under standard conditions (37°C, 5% CO₂) in appropriate media.
-
Induction of Excitotoxicity: After allowing the cells to adhere and differentiate, they are exposed to a neurotoxic concentration of L-glutamic acid (typically in the range of 1-10 mM for cell lines and lower for primary neurons) for a specified duration (e.g., 24 hours).
Treatment with Glutamic Acid Esters
-
Preparation of Test Compounds: Monosodium Glutamate, this compound, and Glutamic Acid Dimethyl Ester should be dissolved in an appropriate vehicle to create stock solutions.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the glutamic acid esters for a specific period (e.g., 1-2 hours) before the addition of L-glutamic acid. A vehicle control group and a positive control (a known neuroprotective agent) should be included.
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A decrease in the conversion of MTT to formazan (B1609692) indicates reduced cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. Measuring LDH activity in the culture medium provides an index of cytotoxicity.
-
-
Apoptosis Assays:
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.[7][8]
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of apoptosis, and can be visualized using fluorescence microscopy.
-
Measurement of Oxidative Stress
-
ROS Assay: Intracellular reactive oxygen species can be quantified using fluorescent probes such as DCFH-DA.
Caption: Workflow for Comparing Neuroprotective Effects.
Conclusion
The available evidence suggests that different glutamic acid esters possess distinct and, in some cases, opposing effects on neuronal health. While high concentrations of MSG are neurotoxic, low concentrations may have neurotrophic properties. Conversely, GDEE and GDME appear to be neuroprotective through their antagonistic action on excitatory amino acid receptors. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these compounds in the context of neurodegenerative diseases characterized by excitotoxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Low Doses of L-Monosodium Glutamate Promote Neuronal Growth and Differentiation in vitro | Scilit [scilit.com]
- 2. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Antagonism of cortical excitation of striatal neurons by this compound: evidence for glutamic acid as an excitatory transmitter in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of antibodies to glutamate on caspase-3 activity in brain structures of rats with experimental Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glutamic Acid Diethyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of glutamic acid diethyl ester, a compound commonly used in pharmaceutical research and synthesis. Adherence to these guidelines will help maintain a safe laboratory environment, ensure regulatory compliance, and build trust in your operational safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and facility-specific protocols may vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Key Hazard Information:
-
Hazardous Substance: L-glutamic acid diethyl ester hydrochloride is considered a hazardous substance.
-
Environmental Hazard: It is very toxic to aquatic life.[1] Therefore, it must not be disposed of down the drain or in regular trash.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a series of systematic steps to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure substance, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials, particularly strong oxidizing agents and strong acids.
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The label should also include the date of waste generation and the name of the principal investigator or laboratory responsible for the waste.
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
Secondary containment, such as a larger, chemically resistant tray or bin, is highly recommended to contain any potential leaks or spills.
Step 4: Scheduling Waste Pickup
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution (often 90 days), schedule a pickup with your EHS department or their designated hazardous waste contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
Step 5: Decontamination of Empty Containers
-
Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Formula | C9H17NO4 · HCl | N/A |
| Molecular Weight | 239.70 g/mol | N/A |
| Physical State | Solid | [2] |
| Hazard Classification | Hazardous to the aquatic environment, acute hazard | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their organization.
References
Personal protective equipment for handling Glutamic acid diethyl ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Glutamic acid diethyl ester in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance requiring careful handling to mitigate risks. While comprehensive toxicological data is limited, it is recognized as an irritant and poses a significant threat to aquatic life.[1][2] A thorough risk assessment should be conducted before commencing any work.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE requirements for handling this compound, based on Safety Data Sheet (SDS) recommendations.[3][4]
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | To protect against splashes and airborne particles.[3] |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile) - Fire/flame resistant and impervious lab coat or clothing | To prevent skin contact with the chemical.[3][5] |
| Respiratory Protection | - N95 (US) or equivalent dust mask for handling powder - Full-face respirator if exposure limits are exceeded or irritation occurs | To prevent inhalation of dust or aerosols.[3][4] |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
Caption: Workflow for handling this compound.
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[5]
-
Prevent contact with skin, eyes, and clothing.[5]
-
Practice good industrial hygiene; wash hands thoroughly after handling.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental release and environmental contamination.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Some sources recommend storing in a freezer.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[1]
-
Do not discharge into sewers or waterways, as it is very toxic to aquatic life.[1][3]
-
Collect spillage and dispose of it at an appropriate treatment and disposal facility.[3]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
